molecular formula C14H15Cl2N3OS B15555845 Prothioconazole-d4

Prothioconazole-d4

Cat. No.: B15555845
M. Wt: 348.3 g/mol
InChI Key: MNHVNIJQQRJYDH-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prothioconazole-d4 is a useful research compound. Its molecular formula is C14H15Cl2N3OS and its molecular weight is 348.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15Cl2N3OS

Molecular Weight

348.3 g/mol

IUPAC Name

2-[2-(1-chlorocyclopropyl)-3-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione

InChI

InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/i1D,2D,3D,4D

InChI Key

MNHVNIJQQRJYDH-RHQRLBAQSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Prothioconazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Prothioconazole-d4, a deuterated isotopologue of the broad-spectrum fungicide Prothioconazole (B1679736). The synthesis is based on established routes for the parent compound, adapted for the introduction of four deuterium (B1214612) atoms on the phenyl ring. This document details the necessary experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic workflow to aid in research and development.

Introduction

Prothioconazole is a triazolethione fungicide that functions by inhibiting the C14-demethylase enzyme, a critical component in the biosynthesis of ergosterol (B1671047) in fungi. Its deuterated analogue, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, as well as for environmental fate analysis, enabling precise quantification in complex matrices. This guide outlines a feasible synthetic route commencing from commercially available starting materials and incorporating a deuterated intermediate.

Proposed Synthetic Pathway

The proposed synthesis of this compound follows a convergent strategy, involving the preparation of a key cyclopropane (B1198618) intermediate and a deuterated Grignard reagent, which are then coupled and further elaborated to yield the final product. The deuterium labels are introduced via a deuterated 2-chlorobenzyl chloride, a plausible precursor for the Grignard reagent.

The overall synthetic scheme is depicted below:

Synthesis_Pathway A 2-Acetyl-γ-butyrolactone B 1-Chloro-1-acetyl-cyclopropane A->B  NaOEt, EtOH; then H2O, heat   C 1-Chloro-1-chloroacetyl-cyclopropane B->C  SO2Cl2, CH2Cl2   F 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl-d4)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol C->F  1. Grignard Reaction (E) 2. 1,2,4-Triazole, Base   D 2-Chlorobenzyl-d4 chloride E 2-Chlorobenzyl-d4-magnesium chloride (Grignard Reagent) D->E  Mg, THF   G 2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl-d4)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione F->G  Sulfur, Base   H This compound G->H  Oxidation (e.g., H2O2)  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established literature for the synthesis of prothioconazole and have been modified to accommodate the use of a deuterated starting material.

Synthesis of 1-Chloro-1-acetyl-cyclopropane

This intermediate is prepared from 2-acetyl-γ-butyrolactone through a ring-opening and subsequent cyclization reaction.

Workflow:

Protocol_1 Start Start: 2-Acetyl-γ-butyrolactone Step1 React with Sodium Ethoxide in Ethanol Start->Step1 Step2 Acidic Workup and Hydrolysis (Heat) Step1->Step2 Step3 Cyclization with NaOH Step2->Step3 End Product: 1-Chloro-1-acetyl-cyclopropane Step3->End

Caption: Workflow for the synthesis of 1-Chloro-1-acetyl-cyclopropane.

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 2-acetyl-γ-butyrolactone dropwise at room temperature.

  • After the addition, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid. Heat the mixture again to effect hydrolysis and decarboxylation.

  • After cooling, add a solution of sodium hydroxide (B78521) to induce cyclization.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 1-chloro-1-acetyl-cyclopropane.

Synthesis of 1-Chloro-1-chloroacetyl-cyclopropane

This key intermediate is obtained by the chlorination of 1-chloro-1-acetyl-cyclopropane.

Procedure:

  • Dissolve 1-chloro-1-acetyl-cyclopropane in dichloromethane.

  • Add sulfuryl chloride dropwise to the solution at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain 1-chloro-1-chloroacetyl-cyclopropane.

Preparation of 2-Chlorobenzyl-d4-magnesium chloride (Grignard Reagent)

This crucial deuterated intermediate is prepared from 2-chlorobenzyl-d4 chloride. Note: The synthesis of 2-chlorobenzyl-d4 chloride may require a custom synthesis, for example, by deuteration of 2-chlorotoluene (B165313) followed by chlorination.

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-chlorobenzyl-d4 chloride in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining solution of 2-chlorobenzyl-d4 chloride at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Synthesis of 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl-d4)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

Workflow:

Protocol_2 Start Start: 1-Chloro-1-chloroacetyl-cyclopropane 2-Chlorobenzyl-d4-magnesium chloride Step1 Grignard Reaction in THF Start->Step1 Step2 Quench with NH4Cl solution Step1->Step2 Step3 React with 1,2,4-Triazole in the presence of a base (e.g., NaH) Step2->Step3 End Product: 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl-d4)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol Step3->End

Caption: Workflow for the synthesis of the triazole intermediate.

Procedure:

  • To the freshly prepared 2-chlorobenzyl-d4-magnesium chloride solution in THF, add a solution of 1-chloro-1-chloroacetyl-cyclopropane in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by the slow addition of saturated ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Dissolve the crude product in anhydrous DMF. To this solution, add sodium hydride portion-wise, followed by 1,2,4-triazole.

  • Heat the reaction mixture to 80 °C for 6 hours.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield the desired triazole intermediate.

Synthesis of 2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl-d4)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione

Procedure:

  • Dissolve the triazole intermediate from the previous step in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add elemental sulfur and a base (e.g., potassium carbonate).

  • Heat the mixture to 120 °C for 8 hours.

  • Cool the reaction mixture, add water, and extract with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Synthesis of this compound

Procedure:

  • Dissolve the triazolethione intermediate in a suitable solvent like acetic acid.

  • Add hydrogen peroxide (30% aqueous solution) dropwise at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Quantitative Data

The following table summarizes typical yields and purity for the non-deuterated synthesis of prothioconazole, which can serve as a benchmark for the synthesis of the deuterated analogue.

Reaction StepStarting Material(s)ProductTypical Yield (%)Typical Purity (%)
1 2-Acetyl-γ-butyrolactone1-Chloro-1-acetyl-cyclopropane75-85>95
2 1-Chloro-1-acetyl-cyclopropane1-Chloro-1-chloroacetyl-cyclopropane80-90>97
3 2-Chlorobenzyl chloride2-Chlorobenzyl-magnesium chloride~90 (in solution)N/A
4 1-Chloro-1-chloroacetyl-cyclopropane, Grignard Reagent, 1,2,4-Triazole2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol60-70>95
5 Triazole intermediate, Sulfur2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione70-80>98
6 Triazolethione intermediateProthioconazole85-95>99

Note: Yields for the deuterated synthesis may vary.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The proposed route is based on well-established chemical transformations and offers a logical approach to obtaining this important analytical standard. Researchers and scientists in the fields of drug development and environmental science can utilize this guide as a foundational resource for the preparation of this compound, enabling more accurate and reliable quantitative studies. Careful optimization of reaction conditions will be necessary to achieve high yields and purity of the final deuterated product.

Prothioconazole-d4: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity of Prothioconazole-d4. This compound is the deuterated form of Prothioconazole, a broad-spectrum triazole thione fungicide. As a stable isotope-labeled internal standard, it is a critical component in analytical and research laboratories for the accurate quantification of Prothioconazole residues in various matrices. This document outlines the typical data found on a certificate of analysis, details the experimental protocols for purity assessment, and illustrates relevant chemical pathways.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound provides a comprehensive summary of its identity, purity, and quality. While specific values may vary between batches and suppliers, the following tables represent typical data presented in a CoA.

Identity and Characterization
ParameterSpecification
Compound Name This compound
CAS Number 178928-70-6 (unlabeled)
Chemical Formula C₁₄H₁₁D₄Cl₂N₃OS
Molecular Weight 348.29 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol, Acetonitrile (B52724), Dichloromethane
Purity and Impurity Profile
TestMethodResult
Purity (by HPLC) HPLC-UV≥ 98%
Isotopic Purity Mass Spectrometry≥ 99% Deuterium incorporation
Prothioconazole-desthio-d4 LC-MS/MS< 0.1%
Residual Solvents GC-HSComplies with ICH Q3C
Water Content Karl Fischer Titration< 0.5%
Assay (on as is basis) qNMR or Mass Balance95.0% - 105.0%

Experimental Protocols

The determination of purity and the impurity profile of this compound involves a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound by separating it from its non-deuterated counterpart and other potential organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS is a highly sensitive and specific technique used to identify and quantify trace-level impurities, such as the metabolite Prothioconazole-desthio-d4.[1][2]

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and potential impurities. For example, for Prothioconazole-desthio, the transition m/z 312 → m/z 70 is often used.[2]

  • Procedure: A sample solution is injected into the LC-MS/MS system. The presence and quantity of impurities are determined by monitoring their specific MRM transitions and comparing them to a certified reference standard.

Gas Chromatography (GC) for Residual Solvent Analysis

Gas chromatography with a flame ionization detector (FID) or mass spectrometer (MS) is employed to detect and quantify residual solvents from the synthesis and purification process.[3]

  • Instrumentation: Gas chromatograph with a headspace autosampler and FID or MS detector.

  • Column: A capillary column suitable for solvent analysis (e.g., DB-624).

  • Oven Temperature Program: A programmed temperature ramp to separate solvents of different boiling points.

  • Carrier Gas: Helium or Hydrogen.

  • Procedure: A weighed amount of the this compound sample is placed in a headspace vial and heated. The vaporized solvents are injected into the GC for analysis. The detected solvent levels are compared against the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.

Visualizing Key Processes

The following diagrams illustrate the general analytical workflow for purity determination and the metabolic pathway of Prothioconazole.

Analytical_Workflow General Analytical Workflow for this compound Purity cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV (Chemical Purity) Dissolution->HPLC LCMSMS LC-MS/MS (Isotopic Purity & Impurities) Dissolution->LCMSMS GC GC-HS (Residual Solvents) Dissolution->GC Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_ID Impurity Identification & Quantification LCMSMS->Impurity_ID Solvent_Quant Solvent Quantification GC->Solvent_Quant CoA Certificate of Analysis Generation Purity_Calc->CoA Impurity_ID->CoA Solvent_Quant->CoA

Caption: A flowchart of the analytical workflow for purity assessment.

Metabolic_Pathway Metabolic Pathway of Prothioconazole Prothioconazole Prothioconazole Desthio Prothioconazole-desthio (Major Metabolite) Prothioconazole->Desthio Metabolism (Desulfurization) Other Other Minor Metabolites Prothioconazole->Other Metabolism

References

Prothioconazole-d4 Analytical Standard: A Technical Guide to Commercial Availability and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the Prothioconazole-d4 analytical standard. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this critical reference material for their analytical needs. This document includes a comparative summary of suppliers, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations to clarify experimental workflows.

Commercial Availability of this compound

The use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantification in analytical methods. This compound, as a deuterated analog of the broad-spectrum fungicide prothioconazole (B1679736), serves as an ideal internal standard for mass spectrometry-based analyses. Several chemical suppliers offer this compound as a high-purity analytical standard. A summary of commercially available options is presented in the table below. Please note that pricing is often available upon request from the suppliers.

SupplierProduct NameProduct/Catalog NumberPack Size(s)PurityNotes
LGC Standards (distributor for Toronto Research Chemicals) This compoundTRC-P8388320.5 mg, 1 mg, 2.5 mg>95% (HPLC)[1]Price available upon inquiry.[1]
MedChemExpress This compoundHY-116568SNot specifiedNot specifiedPrice available upon inquiry.[2]
Clinivex This compoundNot specified10 mg, 25 mg, 50 mg, 100 mgNot specifiedPrice available upon inquiry.[3]
Axios Research This compoundAR-P33095Not specifiedNot specifiedPrice available upon inquiry.[4]

Experimental Protocol: Quantification of Prothioconazole using this compound Internal Standard by LC-MS/MS

The following is a generalized experimental protocol for the quantitative analysis of prothioconazole in a given matrix using this compound as an internal standard. This method is based on common practices in residue analysis and may require optimization for specific matrices and instrumentation.

1. Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Prothioconazole and this compound in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Prothioconazole stock solution. Each of these working standards should be fortified with the this compound internal standard at a constant concentration.

2. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Extraction:

    • Weigh a representative homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a suitable sorbent (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is the final extract.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for Prothioconazole and its deuterated internal standard.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions should be optimized for both Prothioconazole and this compound.

4. Quantification

The concentration of prothioconazole in the sample is determined by creating a calibration curve. This is done by plotting the ratio of the peak area of the prothioconazole to the peak area of the this compound internal standard against the concentration of the prothioconazole calibration standards. The concentration of prothioconazole in the unknown sample is then calculated from this curve.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams have been generated using the DOT language.

cluster_procurement Standard Procurement cluster_analysis Analytical Workflow Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Request Quotes Request Quotes Search Suppliers->Request Quotes Select Supplier Select Supplier Request Quotes->Select Supplier Purchase Standard Purchase Standard Select Supplier->Purchase Standard Sample Preparation Sample Preparation Purchase Standard->Sample Preparation Sample Receipt Sample Receipt Sample Receipt->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Report Results Report Results Data Processing->Report Results

Procurement and Analytical Workflow

cluster_sample_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis Homogenized Sample Homogenized Sample Acetonitrile Extraction Acetonitrile Extraction Homogenized Sample->Acetonitrile Extraction Add solvent & salts dSPE Cleanup dSPE Cleanup Acetonitrile Extraction->dSPE Cleanup Transfer supernatant Final Extract Final Extract dSPE Cleanup->Final Extract Vortex & centrifuge Inject Extract Inject Extract Final Extract->Inject Extract LC Separation LC Separation Inject Extract->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM)

Detailed Sample Preparation and Analysis Workflow

References

The Metabolic Journey of Prothioconazole: A Technical Guide to its Fate and the Crucial Role of Prothioconazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prothioconazole (B1679736), a broad-spectrum systemic fungicide from the triazolinthione class, is a cornerstone in modern agriculture for the management of a wide array of fungal diseases in cereal crops and other plants.[1] A thorough understanding of its metabolic fate is paramount for evaluating its environmental impact, ensuring food safety, and conducting comprehensive risk assessments. This technical guide provides an in-depth exploration of the metabolic pathways of prothioconazole in mammals, plants, and soil. It details the experimental methodologies employed for its study, presents quantitative data on its transformation, and elucidates the indispensable role of its deuterated analog, prothioconazole-d4, in precise analytical quantification.

The primary metabolic transformation of prothioconazole across biological systems is the desulfuration of the triazolinthione ring, leading to the formation of its major and toxicologically significant metabolite, prothioconazole-desthio.[1][2][3] Further metabolic reactions include hydroxylation of the phenyl group and subsequent conjugation with glucuronic acid.[2] This guide will delve into the specifics of these pathways, supported by quantitative data and detailed experimental protocols.

The Metabolic Fate of Prothioconazole

Prothioconazole undergoes extensive metabolism in various organisms and environmental compartments. The biotransformation processes are crucial in determining the persistence, potential toxicity, and overall environmental footprint of this fungicide.

Metabolism in Mammals

Studies in rats have shown that orally administered prothioconazole is rapidly and extensively absorbed from the gastrointestinal tract.[4] The primary routes of biotransformation involve desulfuration, oxidative hydroxylation of the phenyl moiety, and conjugation with glucuronic acid.[2][5] Eighteen distinct metabolites, along with the parent compound, have been identified in urine, feces, and bile.[5] The principal metabolite found is prothioconazole-S-glucuronide, a product of phase II metabolism.[2] Prothioconazole-desthio is also a significant metabolite, found predominantly in the feces.[4]

Metabolism in Plants

In plant species, such as wheat, prothioconazole is readily taken up by the roots and leaves and is metabolized. The major metabolite consistently identified in various plant tissues is prothioconazole-desthio, which shares similar toxicological properties with the parent compound.[2][6] Studies on wheat have shown that following application, prothioconazole is translocated within the plant and metabolized, with the concentration of both the parent compound and prothioconazole-desthio changing over time in different plant parts.[7][8]

Degradation in Soil

In the soil environment, prothioconazole is degraded through both biotic and abiotic processes. The degradation is significantly influenced by microbial activity, soil type, moisture, and temperature.[1] The primary degradation pathway is the desulfuration to form prothioconazole-desthio.[1][3] Further degradation can lead to the formation of other minor metabolites like prothioconazole-S-methyl and eventual mineralization to carbon dioxide.[3] Prothioconazole has a relatively short half-life in soil, while its main metabolite, prothioconazole-desthio, is more persistent.[9][10]

The Role of this compound in Metabolic Studies

In the quantitative analysis of prothioconazole and its metabolites, accuracy and precision are paramount. Stable isotope-labeled internal standards are the gold standard for achieving reliable results in mass spectrometry-based methods. This compound, a deuterated analog of prothioconazole, serves this critical function.

By introducing a known quantity of this compound into a sample at the beginning of the analytical workflow, it co-extracts and co-elutes with the unlabeled prothioconazole. Since it is chemically identical but has a different mass, the mass spectrometer can differentiate between the two. This allows for the correction of any analyte loss during sample preparation and for variations in instrument response, a technique known as isotope dilution mass spectrometry. This ensures highly accurate quantification of prothioconazole residues in complex matrices.

A Note on the Synthesis of this compound

Quantitative Data on Prothioconazole Metabolism

The following tables summarize the quantitative data on the dissipation and residue levels of prothioconazole and its primary metabolite, prothioconazole-desthio.

Table 1: Dissipation Half-lives (DT₅₀) of Prothioconazole and Prothioconazole-desthio in Soil

CompoundDT₅₀ (days)Conditions
Prothioconazole< 5.82Soil
Prothioconazole-desthio> 20Soil

Data sourced from[9][10]

Table 2: Residue Levels of Prothioconazole and Prothioconazole-desthio in Wheat (Low-Concentration Group: 1000 µg/L)

Time (hours)Prothioconazole in Roots (µg/kg)Prothioconazole-desthio in Roots (µg/kg)Prothioconazole in Stems (µg/kg)Prothioconazole in Leaves (µg/kg)
20642.5 (peak)---
24-1544.9 (peak)--
10-24--433.9 (peak)418.1 (peak)

Data sourced from[8]

Table 3: Residue Levels of Prothioconazole and Prothioconazole-desthio in Wheat (High-Concentration Group: 5000 µg/L)

Time (hours)Prothioconazole in Roots (µg/kg)Prothioconazole-desthio in Roots (µg/kg)Prothioconazole in Stems (µg/kg)Prothioconazole in Leaves (µg/kg)
101574.6 (peak)---
4-2718.5 (peak)--
10-24--779.8 (peak)573.5 (peak)

Data sourced from[8]

Experimental Protocols

The accurate determination of prothioconazole and its metabolites relies on robust and validated analytical methodologies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most common and reliable technique.[12][13]

Sample Preparation

4.1.1. Extraction from Soil (QuEChERS Method)

  • Homogenization: Sieve the soil sample through a 2-mm sieve to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. At this stage, a known amount of this compound internal standard is added.

    • Shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for another minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Final Preparation: The resulting supernatant is filtered and ready for LC-MS/MS analysis.

4.1.2. Extraction from Plant Tissues (e.g., Wheat)

  • Homogenization: Homogenize the plant tissue sample (roots, stems, or leaves).

  • Extraction:

    • Weigh a representative amount of the homogenized sample into a centrifuge tube.

    • Add an acetonitrile/water mixture (e.g., 4:1 v/v) and the this compound internal standard.

    • Homogenize further using a high-speed blender.

    • Centrifuge to separate the solid and liquid phases.

  • Cleanup: The supernatant can be subjected to cleanup using Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components.

  • Final Preparation: The eluate from the SPE cartridge is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

4.1.3. Extraction from Animal Tissues

  • Homogenization: Homogenize the animal tissue sample (e.g., liver, muscle).

  • Extraction:

    • Extract the homogenized tissue with an acetonitrile/water mixture, including the this compound internal standard.

  • Hydrolysis (for conjugated metabolites): To analyze for total prothioconazole-desthio, including its conjugated forms, an acid hydrolysis step is often employed. The extract is refluxed with hydrochloric acid to cleave the conjugates.

  • Cleanup: The hydrolyzed extract is then cleaned up using liquid-liquid partitioning or SPE.

  • Final Preparation: The cleaned extract is concentrated and prepared for LC-MS/MS analysis.

Analytical Method: LC-MS/MS
  • Chromatographic Separation: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometric Detection: An electrospray ionization (ESI) source is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both prothioconazole and prothioconazole-desthio, as well as for the this compound internal standard.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathways of Prothioconazole

Prothioconazole_Metabolism Prothioconazole Prothioconazole Desthio Prothioconazole-desthio Prothioconazole->Desthio Desulfuration S_Methyl Prothioconazole-S-methyl (in soil) Prothioconazole->S_Methyl Methylation Hydroxylated Hydroxylated Metabolites Desthio->Hydroxylated Hydroxylation Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide Glucuronidation (Phase II)

Caption: Key metabolic pathways of prothioconazole.

Experimental Workflow for Prothioconazole Analysis

Prothioconazole_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (Soil, Plant, Animal Tissue) Spike Spiking with This compound (IS) Sample->Spike Extraction Extraction (e.g., QuEChERS, Acetonitrile/Water) Spike->Extraction Cleanup Cleanup (d-SPE, SPE) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis (MRM Mode) Cleanup->LC_MSMS Data Data Processing and Quantification LC_MSMS->Data

Caption: A generalized experimental workflow for prothioconazole residue analysis.

Logical Relationship of Prothioconazole and its Analysis

Prothioconazole_Logic Prothioconazole Prothioconazole (in Matrix) Metabolite Prothioconazole-desthio (Metabolite) Prothioconazole->Metabolite Metabolized Analysis LC-MS/MS Quantification Prothioconazole->Analysis Metabolite->Analysis IS This compound (Internal Standard) IS->Analysis

Caption: Logical relationship between prothioconazole, its metabolite, and the analytical approach.

Conclusion

The metabolic fate of prothioconazole is a complex process that varies across different biological systems, yet consistently yields prothioconazole-desthio as the major transformation product. Understanding these metabolic pathways is fundamental for a comprehensive assessment of the fungicide's environmental and toxicological profile. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the high level of accuracy and precision required in residue analysis. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development, facilitating further research and ensuring the safe and effective use of this important fungicide.

References

Prothioconazole-d4 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for Prothioconazole-d4. As an isotopically labeled analog of Prothioconazole (B1679736), its chemical and toxicological properties are considered equivalent to the parent compound. This document summarizes key quantitative data, outlines detailed experimental protocols for safety assessment, and provides visual workflows for safe handling and understanding its mechanism of action.

Section 1: Safety Data Summary

The following tables provide a consolidated summary of the key safety and toxicological data for Prothioconazole.

Table 1: Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₁₄H₁₁D₄Cl₂N₃OSN/A
Molecular Weight 348.28 g/mol N/A
Appearance White to light beige crystalline powder[1]
Melting Point 139.1–144.5 °C[1]
Boiling Point Decomposes at 222 °C[1]
Density 1.36 g/cm³ at 20 °C[1]
Vapor Pressure < 3.0 x 10⁻⁷ mm Hg at 20 °C[1]
Water Solubility 300 mg/L at 20 °C[1]
Solubility in Organic Solvents (g/L at 20°C) Acetone: >250, Dichloromethane: 88, Ethyl Acetate: >250N/A
Octanol-Water Partition Coefficient (log Kow) 3.82 (pH 7)N/A
Acidity (pKa) 6.9[1]
Table 2: Toxicological Data
EndpointValueSpeciesReference
Acute Oral LD₅₀ > 6200 mg/kg bwRat[2]
Acute Dermal LD₅₀ > 2000 mg/kg bwRat[2]
Acute Inhalation LC₅₀ (4-hour) > 4.9 mg/LRat[2]
Skin Irritation Not an irritantRabbit[1][2]
Eye Irritation IrritatingRabbit[1]
Dermal Sensitization Not a sensitizerGuinea pig, Mouse[2]
Acceptable Daily Intake (ADI) 0.01 mg/kg bw/dayN/A[1]
Acute Reference Dose (ARfD) 0.01 mg/kg bw/dayN/A[1]

Note: The toxicologically relevant metabolite, Prothioconazole-desthio, is considered more toxic than the parent compound.[3][4]

Table 3: GHS Classification
Hazard ClassHazard StatementPictogram
Hazardous to the aquatic environment, long-term hazard H410: Very toxic to aquatic life with long lasting effectsGHS09 (Environment)

Section 2: Experimental Protocols

The toxicological data presented are primarily derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key acute toxicity assessments.

Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of a substance.[5]

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[5]

  • Housing and Feeding: Animals are caged individually with access to standard laboratory diet and drinking water.[6] The temperature should be maintained at 22±3°C with a relative humidity of 30-70%.[6]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.[7] Animals are fasted prior to dosing.[7]

  • Procedure: A stepwise procedure is used with 3 animals per step.[5] Dosing starts at a predetermined level and subsequent dosing is adjusted up or down depending on the presence or absence of mortality.[5]

  • Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.[7]

  • Necropsy: All animals are subjected to gross necropsy at the end of the study.[7]

Acute Dermal Toxicity (OECD 402)

Objective: To determine the acute dermal toxicity of a substance.[8]

  • Test Animals: Healthy, young adult rats with healthy, intact skin are used.[6]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[6]

  • Dose Administration: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.[8]

  • Procedure: A limit test at a dose of 2000 mg/kg body weight is typically performed. If toxicity is observed, a full study with multiple dose groups is conducted.[8]

  • Observation Period: Animals are observed for mortality and clinical signs for at least 14 days.[8] Body weights are recorded weekly.[8]

Acute Inhalation Toxicity (OECD 403)

Objective: To determine the acute inhalation toxicity of a substance.[9]

  • Test Animals: Young adult rats are the preferred species.[9]

  • Exposure Method: The test substance is generated as an aerosol or vapor in an inhalation chamber.[9] Nose-only exposure is preferred to minimize ingestion from grooming.[9]

  • Procedure: A group of animals is exposed for a defined period (typically 4 hours) to a specific concentration of the test substance.[9] A limit concentration test is often initially performed.[9]

  • Exposure Conditions: The chamber temperature should be maintained at 22±3°C and relative humidity between 30-70%.[9] Oxygen concentration should be at least 19%.[9]

  • Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days post-exposure.[9]

  • Data Collection: In addition to clinical observations, data on the actual concentration of the test substance in the breathing zone of the animals is recorded.[9]

Section 3: Visualizations

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Prothioconazole's primary fungicidal activity is due to its metabolite, prothioconazole-desthio, which inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][10] Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.[10]

G Prothioconazole Prothioconazole Metabolism Metabolism Prothioconazole->Metabolism Prothioconazole_desthio Prothioconazole-desthio (Active Metabolite) Metabolism->Prothioconazole_desthio CYP51 CYP51 (Lanosterol 14α-demethylase) Prothioconazole_desthio->CYP51 Inhibits Ergosterol Ergosterol (Cell Membrane Component) CYP51->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Disruption Disruption of Cell Membrane Integrity Ergosterol->Disruption Fungal_Cell_Death Fungal Cell Death Disruption->Fungal_Cell_Death

Caption: Prothioconazole's metabolic activation and inhibition of the fungal ergosterol biosynthesis pathway.

Safe Handling Workflow for this compound Powder

Adherence to proper handling procedures is critical to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for safely handling this compound in a powdered form.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Read SDS & Assess Risks B 2. Don Personal Protective Equipment (PPE) A->B C Gloves, Lab Coat, Safety Goggles B->C D 3. Work in a Ventilated Enclosure (Fume Hood) B->D E 4. Weigh Powder Carefully D->E F 5. Prepare Solution E->F G 6. Clean Work Area & Equipment F->G H 7. Dispose of Waste Properly G->H I 8. Remove PPE & Wash Hands H->I

Caption: Recommended workflow for the safe handling of this compound powder in a laboratory setting.

Section 4: Handling Precautions

Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Clothing: A lab coat or long-sleeved shirt and long pants should be worn.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.

Engineering Controls
  • Work in a well-ventilated area.[11]

  • For handling the powder, use a chemical fume hood or other ventilated enclosure.[12]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[13]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[11]

  • Remove contaminated clothing immediately and wash it separately before reuse.[13]

Storage
  • Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Keep away from food, drink, and animal feed.[14]

  • Store in a locked area out of the reach of children.[14]

Spills and Disposal
  • In case of a spill, avoid generating dust.[11] Clean up spills immediately, using appropriate PPE.[11]

  • Collect spilled material and place it in a suitable container for disposal.[15]

  • Dispose of waste in accordance with local, regional, and national regulations.[16] Do not allow it to enter drains or waterways.[17]

First Aid
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

  • Skin Contact: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.[13]

  • Eye Contact: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek medical attention.[14]

  • Ingestion: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to by a poison control center or doctor.[14]

References

Preliminary Studies on the Stability of Prothioconazole-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary stability studies of Prothioconazole-d4. Given the limited direct data on the deuterated analog, this guide leverages extensive stability data available for its parent compound, Prothioconazole, as a surrogate. The information compiled herein is intended to support research, development, and analytical activities by providing a detailed understanding of the molecule's stability profile, degradation pathways, and relevant experimental methodologies.

Core Concepts: Understanding Prothioconazole Stability

Prothioconazole is a broad-spectrum systemic fungicide from the triazolinthione class. Its stability is a critical parameter influencing its efficacy, environmental fate, and toxicological profile. The primary degradation product of Prothioconazole across various conditions is Prothioconazole-desthio, a metabolite that itself exhibits fungicidal activity. The stability of Prothioconazole, and by extension this compound, is significantly influenced by environmental factors such as pH, temperature, and light.

Data Presentation: Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Prothioconazole. This data is essential for designing experiments, establishing storage conditions, and predicting the shelf-life of this compound.

Table 1: Hydrolytic Stability of Prothioconazole

pHTemperature (°C)Half-life (t½)Reference(s)
450Approximately 120 days[1][2]
750Stable[2]
950Stable[2]

Table 2: Photolytic Stability of Prothioconazole in Aqueous Solution

Light SourcepHHalf-life (t½)Reference(s)
Simulated Sunlight747.7 hours[1][2]
Xenon Lamp7173.29 minutes[2]
Ultraviolet LampNot Specified21.66 minutes[2]
High-Pressure Mercury LampNot Specified11.18 minutes[2]

Table 3: Recommended Storage Stability of Prothioconazole Stock Solutions

Storage Temperature (°C)SolventRecommended Maximum Storage DurationReference(s)
-20Organic SolventsUp to 1 month[2]
-80Organic SolventsUp to 6 months[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline protocols for key experiments based on international guidelines.

Hydrolysis Study (as per OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable water-miscible solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the this compound stock solution to each buffer solution in sterile, sealed containers. The final concentration should be below the aqueous solubility limit. Incubate the samples in the dark at a constant temperature (e.g., 50°C to accelerate degradation for determination of half-life at acidic pH, and at 25°C for neutral and alkaline pH).

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

  • Analysis: Analyze the samples immediately using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), to determine the concentration of this compound and its degradation products.

  • Data Analysis: Calculate the degradation rate constant and the half-life for each pH condition.

Photostability Study (as per OECD Guideline 316)

Objective: To determine the rate and pathway of this compound degradation in water upon exposure to light.

Methodology:

  • Test Solution Preparation: Prepare a sterile aqueous solution of this compound in a suitable buffer (e.g., pH 7).

  • Irradiation: Expose the test solution in a photochemically transparent container (e.g., quartz) to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature throughout the experiment.

  • Dark Control: Prepare an identical sample and keep it in the dark under the same temperature conditions to serve as a control for non-photolytic degradation.

  • Sampling: At defined time points, take samples from both the irradiated and dark control solutions.

  • Analysis: Quantify the concentration of this compound and its photoproducts in each sample using a validated analytical method like HPLC-MS/MS.

  • Data Analysis: Determine the photodegradation rate constant and half-life of this compound.

Forced Degradation Study (General Protocol)

Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Acidic Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Alkaline Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose a solution of this compound to UV or fluorescent light.

  • Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., HPLC-MS/MS) to separate and identify the parent compound and all significant degradation products. The analytical method should be validated to demonstrate that it is stability-indicating.

Mandatory Visualizations

Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis

Prothioconazole's primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential structural component of fungal cell membranes. By inhibiting CYP51, Prothioconazole disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Prothioconazole Prothioconazole CYP51 CYP51 (14α-demethylase) Prothioconazole->CYP51 Inhibition

Inhibition of Ergosterol Biosynthesis by Prothioconazole.
Experimental Workflow: Forced Degradation Study

The following diagram illustrates a general workflow for conducting a forced degradation study of this compound. This process is essential for understanding the degradation profile of the molecule and for the development of stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis Degraded_Samples Stressed Samples Acid->Degraded_Samples Base Alkaline Hydrolysis Base->Degraded_Samples Oxidation Oxidative Degradation Oxidation->Degraded_Samples Thermal Thermal Degradation Thermal->Degraded_Samples Photo Photolytic Degradation Photo->Degraded_Samples HPLC_MSMS HPLC-MS/MS Analysis Peak_ID Peak Identification and Structure Elucidation HPLC_MSMS->Peak_ID Method_Val Stability-Indicating Method Validation Peak_ID->Method_Val Report Stability Profile and Degradation Pathway Report Method_Val->Report Start This compound Sample Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Start->Photo Expose to Degraded_Samples->HPLC_MSMS

General Workflow for a Forced Degradation Study.

Conclusion

References

Methodological & Application

Prothioconazole-d4 Analysis via LC-MS/MS: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the Quantitative Analysis of Prothioconazole-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols, data presentation, and workflow visualizations to facilitate the accurate and precise measurement of this stable isotope-labeled internal standard.

Prothioconazole (B1679736) is a broad-spectrum systemic fungicide of the triazolinthione class, widely used in agriculture to protect various crops from fungal diseases.[1] Monitoring its levels and that of its main metabolite, prothioconazole-desthio, is crucial for food safety and environmental assessment.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.

This application note outlines a robust LC-MS/MS method for the analysis of prothioconazole, its metabolite prothioconazole-desthio, and the internal standard this compound.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Prepare individual stock solutions of prothioconazole, prothioconazole-desthio, and this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution containing prothioconazole and prothioconazole-desthio by diluting the stock solutions in acetonitrile.

  • Prepare a working internal standard solution of this compound in acetonitrile.

  • Calibration standards are prepared by spiking the appropriate matrix extract with the mixed working standard and the internal standard working solution to achieve a range of concentrations for constructing a calibration curve.

Sample Preparation (QuEChERS Method): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[2]

  • Homogenization: Homogenize a representative sample of the matrix (e.g., crop, soil, water).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. For enhanced stability of prothioconazole, L-cysteine hydrochloride monohydrate can be added.[2]

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Vortex or shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and C18 sorbent to remove nonpolar interferences.

    • Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes of interest.

Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Dependent on instrument, typically 150-500 °C
Gas Flow (Nebulizer, Heater) Optimized for the specific instrument

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2] At least two transitions should be monitored for each analyte for confirmation.

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of prothioconazole, prothioconazole-desthio, and the proposed MRM transitions for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Ionization Mode
Prothioconazole344154125Positive (ESI+)
Prothioconazole342100125Negative (ESI-)[3]
Prothioconazole-desthio31270125Positive (ESI+)[3]
This compound (Internal Standard) 348 154 125 Positive (ESI+)

Note: The product ions for this compound are inferred from the fragmentation pattern of prothioconazole, assuming the deuterium (B1214612) labels are on a stable part of the molecule. It is crucial to perform a product ion scan on the this compound standard to confirm these transitions and optimize collision energies on the specific instrument being used.

Method Validation Parameters (Typical Expected Values):

ParameterProthioconazoleProthioconazole-desthio
Linearity (r²) > 0.99> 0.99
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg (matrix dependent)[2][4]0.01 - 0.05 mg/kg (matrix dependent)[2][4]
Limit of Detection (LOD) 0.003 - 0.015 mg/kg (matrix dependent)0.003 - 0.015 mg/kg (matrix dependent)
Recovery (%) 80 - 110%80 - 110%
Precision (RSD%) < 15%< 15%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the relationship between prothioconazole and its metabolite.

Experimental Workflow for Prothioconazole Analysis.

signaling_pathway Prothioconazole Prothioconazole Prothioconazole_Desthio Prothioconazole_Desthio Prothioconazole->Prothioconazole_Desthio Metabolism LC_MS_MS_Analysis LC_MS_MS_Analysis Prothioconazole->LC_MS_MS_Analysis Prothioconazole_Desthio->LC_MS_MS_Analysis

References

Application of Prothioconazole-d4 in Fungal Metabolomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of Prothioconazole-d4 as an internal standard in the study of fungal metabolomics. This guide details the mechanism of action of prothioconazole (B1679736), its impact on fungal metabolic pathways, and robust analytical methodologies for its quantification.

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class. Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial pathway for maintaining the integrity of fungal cell membranes[1][2]. Prothioconazole itself is a pro-fungicide, which is metabolically converted within the fungal cell to its active form, prothioconazole-desthio[1][2]. This active metabolite is a potent inhibitor of the enzyme sterol 14α-demethylase (CYP51), a key catalyst in the ergosterol biosynthesis pathway[1][2]. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the fungal cell membrane structure and function, leading to cell death[1][3].

In the realm of fungal metabolomics, particularly in quantitative studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. This compound, a deuterated analog of prothioconazole, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of prothioconazole and its metabolites in complex biological matrices. Its chemical properties and fragmentation patterns closely mirror those of the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.

Quantitative Data Summary

The following tables summarize key quantitative data for prothioconazole, its active metabolite prothioconazole-desthio, and the deuterated internal standard this compound, pertinent to their analysis by LC-MS/MS.

Table 1: Mass Spectrometry Properties for Quantification

CompoundMolecular FormulaPrecursor Ion ([M+H]⁺) m/zProduct Ion m/z (Quantifier)Product Ion m/z (Qualifier)
ProthioconazoleC₁₄H₁₅Cl₂N₃OS344.0125.070.0
Prothioconazole-desthioC₁₄H₁₅Cl₂N₃O312.1125.070.0
This compoundC₁₄H₁₁D₄Cl₂N₃OS348.3125.070.0

Table 2: Typical Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724) with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions

Experimental Protocols

This section provides detailed methodologies for the application of this compound in fungal metabolomics studies.

Protocol 1: Quantification of Prothioconazole and Prothioconazole-desthio in Fungal Cultures

Objective: To accurately quantify the concentration of prothioconazole and its active metabolite, prothioconazole-desthio, in fungal liquid cultures using this compound as an internal standard.

Materials:

  • Fungal culture treated with prothioconazole

  • Prothioconazole, Prothioconazole-desthio, and this compound analytical standards

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Sample Preparation:

    • Collect 1 mL of the fungal culture into a microcentrifuge tube.

    • Add a known concentration of this compound internal standard solution (e.g., 100 ng/mL final concentration).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the fungal cells and debris.

  • Extraction:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Add an equal volume of acetonitrile to the supernatant to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

    • Analyze the sample using a validated LC-MS/MS method with the parameters outlined in Tables 1 and 2.

    • Quantify the concentration of prothioconazole and prothioconazole-desthio by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to the application of prothioconazole in fungal metabolomics.

cluster_0 Prothioconazole Activation and Action Prothioconazole Prothioconazole (Pro-fungicide) Metabolism Fungal Metabolism Prothioconazole->Metabolism Conversion Desthio Prothioconazole-desthio (Active Metabolite) Metabolism->Desthio CYP51 CYP51 (Sterol 14α-demethylase) Desthio->CYP51 Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Pathway Catalyzes Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Toxic_Sterols Toxic Methylated Sterols Ergosterol_Pathway->Toxic_Sterols Accumulation due to inhibition Membrane_Disruption Cell Membrane Disruption Toxic_Sterols->Membrane_Disruption

Prothioconazole's mechanism of action in fungi.

cluster_1 Quantitative Analysis Workflow Start Fungal Culture Sample Spike Spike with This compound (IS) Start->Spike Extraction Sample Extraction (e.g., Acetonitrile Precipitation) Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Processing (Analyte/IS Peak Area Ratio) LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification cluster_2 Logical Relationship of Components Prothioconazole Prothioconazole (Analyte) LC Liquid Chromatography (Co-elution) Prothioconazole->LC Prothioconazole_d4 This compound (Internal Standard) Prothioconazole_d4->LC MS Mass Spectrometry (Differential m/z) LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Correction Correction for Matrix Effects & Variability Ratio->Correction

References

Prothioconazole-d4: Application and Protocols for Food Safety and Residue Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Prothioconazole (B1679736) is a broad-spectrum systemic fungicide widely used in agriculture to control a variety of fungal diseases in crops such as cereals, oilseed rape, and peanuts.[1] Its extensive use necessitates robust and reliable analytical methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits. Prothioconazole is metabolized to prothioconazole-desthio, which is often the target analyte in residue analysis.[2][3] Prothioconazole-d4, a deuterated analog of prothioconazole, serves as an excellent internal standard for accurate quantification in mass spectrometry-based methods, compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in food safety and residue monitoring.

Introduction

Prothioconazole belongs to the triazolinthione class of fungicides and functions as a demethylation inhibitor (DMI) by targeting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][4] The inhibition of the CYP51 enzyme disrupts the fungal cell membrane, leading to cell death. In plants and animals, prothioconazole is metabolized to prothioconazole-desthio, a compound of toxicological significance. Therefore, residue definitions for risk assessment often include prothioconazole-desthio.

The accurate quantification of prothioconazole and its desthio metabolite in complex food matrices can be challenging due to the presence of interfering substances. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Methods

The most common and reliable method for the determination of prothioconazole and prothioconazole-desthio residues in food is HPLC-MS/MS. This technique offers high sensitivity and selectivity. The use of this compound as an internal standard is integral to this methodology.

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

Experimental Protocol:

  • Homogenization: Homogenize a representative sample of the food commodity (e.g., 10-15 g).

  • Extraction:

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) for general cleanup, C18 for fatty matrices, and graphitized carbon black (GCB) for pigmented matrices).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: Take an aliquot of the cleaned extract for HPLC-MS/MS analysis.

G cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis HomogenizedSample Homogenized Food Sample AddSolvent Add Acetonitrile & This compound (IS) HomogenizedSample->AddSolvent AddSalts Add QuEChERS Salts AddSolvent->AddSalts Shake1 Vortex/Shake AddSalts->Shake1 Centrifuge1 Centrifuge Shake1->Centrifuge1 Supernatant Take Supernatant Centrifuge1->Supernatant AddSorbent Add to d-SPE Tube (PSA, C18, etc.) Supernatant->AddSorbent Shake2 Vortex/Shake AddSorbent->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 FinalExtract Collect Final Extract Centrifuge2->FinalExtract Analysis HPLC-MS/MS Analysis FinalExtract->Analysis

Figure 1: QuEChERS Experimental Workflow.

HPLC-MS/MS Parameters

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Experimental Protocol:

  • Chromatographic Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid and 5 mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Table 1: MRM Transitions for Prothioconazole and Prothioconazole-desthio

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Prothioconazole344154
Prothioconazole-desthio31270
This compound (IS)348158

Note: The exact m/z values for this compound may vary depending on the position of the deuterium (B1214612) labels. The values provided are illustrative.

Quantitative Data and Method Validation

The use of this compound as an internal standard significantly improves the accuracy and precision of the analytical method. Method validation is performed to ensure the reliability of the results.

Table 2: Validation Parameters for Prothioconazole-desthio in Various Food Matrices

MatrixFortification Level (mg/kg)Recovery Rate (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Reference
Cereal Grain & Rapeseed0.01 - 0.1087 - 1164.30.01
Barley Brewing Malt0.02 - 0.2087 - 1164.30.02
Porcine Liver & KidneyNot Specified83.6 - 1051.5 - 10.30.05
PorkNot Specified83.6 - 1051.5 - 10.30.005
EggsNot Specified83.6 - 1051.5 - 10.30.01
MilkNot Specified83.6 - 1051.5 - 10.30.004
Garlic, Onions, ShallotsNot SpecifiedNot SpecifiedNot Specified0.02

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Prothioconazole acts as a pro-fungicide and is converted to its active metabolite, prothioconazole-desthio, which inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is critical in the ergosterol biosynthesis pathway in fungi. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the fungal cell membrane and ultimately leads to cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_effect Effect on Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 catalysis Intermediates 14α-methylated sterols (Toxic Intermediates) MembraneDisruption Disruption of Cell Membrane Integrity Intermediates->MembraneDisruption Prothioconazole Prothioconazole ProthioconazoleDesthio Prothioconazole-desthio (Active Metabolite) Prothioconazole->ProthioconazoleDesthio Metabolic Conversion CYP51 CYP51 (Lanosterol 14α-demethylase) ProthioconazoleDesthio->CYP51 Inhibits CYP51->Intermediates Accumulation of FungalDeath Fungal Cell Death MembraneDisruption->FungalDeath

Figure 2: Prothioconazole's Mechanism of Action.

Conclusion

The use of this compound as an internal standard in conjunction with HPLC-MS/MS provides a highly accurate, precise, and reliable method for the quantification of prothioconazole and its toxicologically relevant metabolite, prothioconazole-desthio, in a variety of food matrices. The detailed protocols and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and professionals in the field of food safety and residue monitoring, ensuring the safety of the food supply.

References

Application Notes and Protocols for Prothioconazole-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of prothioconazole-d4 for analysis. The methodologies outlined are based on established techniques for prothioconazole (B1679736) and its metabolites, which are directly applicable to its deuterated internal standard. The two primary techniques detailed are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Introduction

Prothioconazole is a broad-spectrum systemic fungicide used extensively in agriculture.[1][2] Its primary and toxicologically significant metabolite is prothioconazole-desthio.[2][3] For accurate quantification of prothioconazole in various matrices, a stable isotopically labeled internal standard, such as this compound, is often employed to compensate for matrix effects and variations in sample processing.[4] The sample preparation techniques for this compound are identical to those for the parent compound. This document outlines validated methods for the extraction and cleanup of this compound from complex matrices such as soil, water, and agricultural products, prior to analysis by techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][5]

Data Presentation

The following tables summarize quantitative data for the analysis of prothioconazole using the described sample preparation techniques. This data is indicative of the expected performance for this compound.

Table 1: Recovery of Prothioconazole in Various Matrices

MatrixSample Preparation MethodFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Wheat GrainsQuEChERSNot Specified87.3 - 103.0Not Specified[6]
Wheat StrawQuEChERSNot Specified93.6 - 100.3Not Specified[6]
SoilQuEChERSNot Specified85.0 - 100.5Not Specified[6]
SoilQuEChERSThree Levels86 - 1080.53 - 11.87[7][8]
Wheat PlantQuEChERSThree Levels86 - 1080.53 - 11.87[7]
Wheat StrawQuEChERSThree Levels86 - 1080.53 - 11.87[7]
Wheat GrainQuEChERSThree Levels86 - 1080.53 - 11.87[7]
Wheat Roots, Stems, Leaves, Nutrient Solution, Grain, and FlourQuEChERS50 - 400 µg/kg75.1 - 112.60.4 - 9.9[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Prothioconazole

AnalyteMatrixLODLOQReference
ProthioconazoleWheat and Soil2 x 10⁻³ ng0.02 mg/kg[6]
Prothioconazole-desthioWheat and Soil2 x 10⁻³ ng0.02 mg/kg[6]
ProthioconazoleWheat Substrates and Nutrient Solutions0.7 µg/kg2 µg/L[9]
Prothioconazole-desthioPig Liver and Kidney0.015 mg/kg0.05 mg/kg[10]
Prothioconazole-desthioPork0.0015 mg/kg0.005 mg/kg[10]
Prothioconazole-desthioEggs0.003 mg/kg0.01 mg/kg[10]
Prothioconazole-desthioMilk0.0012 mg/kg0.004 mg/kg[10]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a high-throughput technique widely used for pesticide residue analysis in food and agricultural samples.[2] It involves a simple extraction and cleanup procedure.

Protocol for Crop and Soil Matrices: [2][8]

  • Sample Homogenization: Homogenize a representative sample (e.g., 10-15 g of crop material or sieved soil) to ensure uniformity.[5][8]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]

    • Add 10 mL of acetonitrile (B52724). For stabilization of prothioconazole, L-cysteine hydrochloride monohydrate can be added.[2][8]

    • Fortify the sample with an appropriate amount of this compound internal standard at this stage.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[2][8]

    • Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).[8]

    • Vortex for 30 seconds and centrifuge at ≥10,000 rpm for 2 minutes.[8]

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.[2][8]

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Add Acetonitrile & This compound IS Homogenization->Extraction 10g sample Salts 3. Add QuEChERS Salts Extraction->Salts Centrifuge1 4. Shake & Centrifuge Salts->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer Supernatant dSPE 6. Add d-SPE Sorbent Transfer->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 Filter 8. Filter Extract Centrifuge2->Filter Cleaned Extract LCMS 9. LC-MS/MS Analysis Filter->LCMS

QuEChERS experimental workflow for this compound analysis.

Solid-Phase Extraction (SPE)

SPE is a robust technique for the cleanup and concentration of analytes from complex matrices, offering advantages such as reduced solvent consumption and cleaner extracts compared to liquid-liquid extraction.[1]

Protocol for Water Samples: [1]

  • Sample Preparation:

    • Collect water samples in clean glass bottles.

    • Filter the samples through a 0.45 µm glass fiber filter.

    • Acidify the water to pH 2.5 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB cartridge by passing 5 mL of acetonitrile, followed by 5 mL of methanol, and then 5 mL of reagent water (pH 2.5).

  • Sample Loading:

    • Load the prepared water sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a suitable solvent to remove interferences.

  • Elution:

    • Elute the analytes with an appropriate solvent (e.g., acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol for Soil Samples: [1]

  • Initial Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and shake vigorously for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • SPE Cleanup:

    • Condition a C18 cartridge with 5 mL of methanol, followed by 5 mL of reagent water.

    • Load the acetonitrile extract onto the cartridge.

    • Wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 2 x 4 mL of acetonitrile.

  • Final Analysis:

    • Evaporate the eluate and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis Start Start: Water or Soil Sample Initial_Extraction Initial Extraction (for Soil) Start->Initial_Extraction Conditioning 1. Cartridge Conditioning Start->Conditioning Filtered Water Initial_Extraction->Conditioning Supernatant Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation 5. Evaporation Elution->Evaporation Eluate Reconstitution 6. Reconstitution Evaporation->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS

Solid-Phase Extraction (SPE) experimental workflow.

Concluding Remarks

The selection of the appropriate sample preparation technique will depend on the matrix, the required throughput, and the available instrumentation. The QuEChERS method is generally faster and uses less solvent, making it suitable for routine monitoring of a large number of samples.[2] SPE can provide cleaner extracts, which may be necessary for complex matrices to minimize matrix effects in the analytical instrument.[1] For both methods, the use of this compound as an internal standard is crucial for achieving accurate and reliable quantification.[4] Researchers should perform their own method validation for specific matrices and instrumentation to ensure data quality.[5]

References

Application Note: Quantitative Determination of Prothioconazole in Animal Tissues by LC-MS/MS Using Prothioconazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole (B1679736) is a broad-spectrum systemic fungicide widely used in agriculture to protect various crops from fungal diseases.[1] Its presence and the formation of its main metabolite, prothioconazole-desthio, in the environment and potentially in the food chain necessitate sensitive and robust analytical methods for their monitoring in animal-derived food products.[1] This application note describes a detailed protocol for the determination of prothioconazole in various animal tissues (muscle, liver, kidney, and fat) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Prothioconazole-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Prothioconazole is rapidly metabolized to prothioconazole-desthio, which is also of toxicological significance.[1] Therefore, methods for the analysis of animal commodities often target the determination of prothioconazole-desthio.[2] However, the direct determination of the parent compound is also crucial for comprehensive residue analysis and toxicological risk assessment. The described method is suitable for the quantitative analysis of prothioconazole in complex biological matrices.

Principle

This method involves the extraction of prothioconazole from homogenized animal tissues using an acetonitrile/water mixture. For some tissues, an optional hydrolysis step with hydrochloric acid can be included to release conjugated forms of the analyte. The extract is then cleaned up using liquid-liquid partitioning and/or solid-phase extraction (SPE). The final determination is performed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Quantification is achieved using an internal standard calibration with this compound.

Materials and Reagents

  • Standards: Prothioconazole (≥98% purity), this compound (isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (B129727) (LC-MS grade), n-Hexane (HPLC grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium (B1175870) acetate (B1210297) (LC-MS grade), Hydrochloric acid (analytical grade), L-cysteine hydrochloride monohydrate (analytical grade), Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl)

  • SPE Cartridges: C18 solid-phase extraction cartridges

  • Filters: 0.22 µm syringe filters (e.g., PTFE)

Experimental Protocols

Sample Preparation

A generalized workflow for the sample preparation is outlined below. Specific modifications may be required depending on the tissue matrix.

G cluster_sample_prep Sample Preparation Workflow Homogenization 1. Homogenization of Animal Tissue Spiking 2. Spiking with this compound Internal Standard Homogenization->Spiking Extraction 3. Extraction with Acetonitrile/Water Spiking->Extraction OptionalHydrolysis 4. Optional: Acid Hydrolysis (for conjugated residues) Extraction->OptionalHydrolysis Centrifugation1 5. Centrifugation OptionalHydrolysis->Centrifugation1 Cleanup 6. Clean-up (LLE or SPE) Centrifugation1->Cleanup Evaporation 7. Evaporation and Reconstitution Cleanup->Evaporation Filtering 8. Filtering Evaporation->Filtering LCMS_Analysis 9. LC-MS/MS Analysis Filtering->LCMS_Analysis

Caption: Experimental workflow for the determination of prothioconazole in animal tissues.

  • Homogenization: Weigh a representative portion (e.g., 5-10 g) of the animal tissue (muscle, liver, kidney, or fat) and homogenize it to a uniform consistency.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

  • Extraction:

    • Add 20 mL of acetonitrile/water (4:1, v/v) to the sample in a centrifuge tube. To enhance the stability of prothioconazole, L-cysteine hydrochloride monohydrate can be added.

    • Shake vigorously for 5-10 minutes using a mechanical shaker.

    • For fatty matrices, a liquid-liquid partitioning step with n-hexane may be performed to remove lipids.

  • Optional Acid Hydrolysis: For the determination of total prothioconazole (including conjugated forms), the extract can be subjected to acid hydrolysis. Add 5N HCl and reflux for 2 hours. This step is particularly relevant for liver and kidney tissues.

  • Centrifugation: Centrifuge the sample at ≥4000 rpm for 10 minutes.

  • Clean-up:

    • Liquid-Liquid Extraction (LLE): The supernatant can be partitioned with a suitable organic solvent like dichloromethane (B109758) for further cleanup.

    • Solid-Phase Extraction (SPE): Alternatively, pass the supernatant through a C18 SPE cartridge preconditioned with methanol and water. Wash the cartridge to remove interferences and elute the analyte with acetonitrile.

  • Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filtering: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer.

Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Gradient A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the analytes.

Mass Spectrometry (MS/MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for Prothioconazole and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Prothioconazole344.1125.0154.0
This compound348.1125.0154.0

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of the parent compound. The precursor ion is shifted by +4 Da due to the four deuterium (B1214612) atoms. The main product ions are expected to be the same as for the unlabeled compound, assuming the deuterium labels are not on the fragmented moieties. These transitions should be confirmed experimentally on the specific instrument used.

Quantitative Data

The method should be validated according to international guidelines to ensure its reliability. The following table summarizes typical performance data for the analysis of prothioconazole and its metabolite in animal tissues, as reported in the literature for similar methods.

Table 2: Method Performance Parameters for Prothioconazole and Prothioconazole-desthio in Animal Tissues

MatrixAnalyteLOQ (mg/kg)LOD (mg/kg)Recovery (%)RSD (%)
PorkProthioconazole-desthio0.0050.001583.6 - 1051.5 - 10.3
Pig LiverProthioconazole-desthio0.050.01583.6 - 1051.5 - 10.3
Pig KidneyProthioconazole-desthio0.050.01583.6 - 1051.5 - 10.3
EggsProthioconazole-desthio0.010.00383.6 - 1051.5 - 10.3
MilkProthioconazole-desthio0.0040.001283.6 - 1051.5 - 10.3

Data for prothioconazole-desthio are presented as a reference for expected method performance in animal matrices.[3] Similar performance is anticipated for the analysis of prothioconazole using the described method with this compound as an internal standard.

Signaling Pathways and Logical Relationships

The analytical process is based on the relationship between the target analyte, its stable isotope-labeled internal standard, and its major metabolite.

G Prothioconazole Prothioconazole (Target Analyte) Prothioconazole_desthio Prothioconazole-desthio (Major Metabolite) Prothioconazole->Prothioconazole_desthio Metabolism LC_MS_MS LC-MS/MS Analysis Prothioconazole->LC_MS_MS Quantification Prothioconazole_d4 This compound (Internal Standard) Prothioconazole_d4->LC_MS_MS Correction for Matrix Effects & Recovery Loss Prothioconazole_desthio->LC_MS_MS Monitoring

Caption: Relationship between prothioconazole, its internal standard, and its metabolite in the analytical workflow.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantitative determination of prothioconazole in various animal tissues. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance characteristics, makes this method suitable for routine monitoring of prothioconazole residues in food safety and drug development laboratories. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in complex biological matrices.

References

Chiral Separation of Prothioconazole Enantiomers Using a Deuterated Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prothioconazole (B1679736) is a broad-spectrum systemic fungicide belonging to the triazolinthione class, widely used in agriculture to protect various crops from fungal diseases. The prothioconazole molecule contains a chiral center, and it is commercially available as a racemic mixture of two enantiomers: (R)-(-)-prothioconazole and (S)-(+)-prothioconazole. In the environment and in biological systems, prothioconazole is metabolized to prothioconazole-desthio, which is also chiral and exhibits toxicological significance. It is crucial to analyze the enantiomers of both prothioconazole and its desthio metabolite separately, as they can exhibit different biological activities and degradation rates.

This application note describes a robust and sensitive method for the chiral separation and quantification of prothioconazole and prothioconazole-desthio enantiomers in various matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method incorporates the use of a deuterated internal standard (Prothioconazole-d4) to ensure high accuracy and precision in quantification. This protocol is intended for researchers, scientists, and professionals in the fields of drug development, environmental monitoring, and food safety.

Analytical Method Overview

The analytical workflow involves sample extraction using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by chiral separation on a polysaccharide-based chiral stationary phase, and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard, which co-elutes with the target analyte but is distinguished by its higher mass, corrects for variations in sample preparation and instrument response.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile, Salts) sample->extraction cleanup Dispersive SPE Cleanup (PSA, C18) extraction->cleanup injection Injection into UPLC cleanup->injection Final Extract separation Chiral Separation (Polysaccharide CSP) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification using Deuterated Standard detection->quantification Raw Data reporting Reporting of Enantiomer Concentrations quantification->reporting

Figure 1: General workflow for the chiral analysis of prothioconazole enantiomers.

Experimental Protocols

Materials and Reagents
  • Standards: Prothioconazole (racemic), (R)-(-)-prothioconazole, (S)-(+)-prothioconazole, Prothioconazole-desthio (racemic), and this compound (internal standard). All standards should be of high purity (>98%).

  • Solvents: LC-MS/MS grade acetonitrile (B52724), methanol, and water. Formic acid (≥98%).

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) hydrogen citrate sesquhydrate.

  • SPE Sorbents: Primary secondary amine (PSA) and C18.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Lux Cellulose-1 or similar).

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of prothioconazole, prothioconazole-desthio, and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to the desired concentrations for calibration curves.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a spiking solution of this compound in acetonitrile.

Sample Preparation (QuEChERS)
  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification: Add the internal standard spiking solution to each sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquhydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA, C18, and anhydrous MgSO₄.

    • Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

G start Homogenized Sample add_is Add this compound Internal Standard start->add_is add_acn Add Acetonitrile add_is->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Vortex Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe dSPE Cleanup (PSA/C18) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter final_extract Final Extract for UPLC-MS/MS filter->final_extract

Figure 2: Detailed workflow of the QuEChERS sample preparation protocol.

UPLC-MS/MS Conditions
  • UPLC System: A standard UPLC system.

  • Chiral Column: Lux Cellulose-1 (or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the analytes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Prothioconazole344154
Prothioconazole-desthio31270
This compound348158

Method Validation Data

The method should be validated according to standard guidelines to assess its performance. The following tables provide expected performance data.

Table 1: Linearity and Limits of Quantification (LOQ)

AnalyteCalibration Range (ng/mL)LOQ (ng/mL)
(R)-(-)-Prothioconazole0.5 - 200>0.990.5
(S)-(+)-Prothioconazole0.5 - 200>0.990.5
(R)-Prothioconazole-desthio0.5 - 200>0.990.5
(S)-Prothioconazole-desthio0.5 - 200>0.990.5

Table 2: Accuracy and Precision (Recovery and RSD)

AnalyteSpiking Level (ng/g)Mean Recovery (%)RSD (%)
(R)-(-)-Prothioconazole195.24.5
1098.13.2
10099.52.1
(S)-(+)-Prothioconazole194.84.8
1097.53.5
10099.12.3
(R)-Prothioconazole-desthio193.55.1
1096.83.9
10098.72.8
(S)-Prothioconazole-desthio194.14.9
1097.23.7
10098.92.6

Synthesis of Deuterated Prothioconazole (this compound)

A deuterated internal standard is not always commercially available and may require custom synthesis. A common strategy for introducing deuterium (B1214612) into a molecule is through the use of deuterated reagents in the synthesis pathway. For prothioconazole, deuteration on the phenyl ring can be achieved using a deuterated precursor.

G start Deuterated Precursor (e.g., 2-chlorobenzaldehyde-d4) grignard Grignard Reaction start->grignard cyclization Cyclization grignard->cyclization sulfurization Sulfurization cyclization->sulfurization final_product This compound sulfurization->final_product

Figure 3: A conceptual pathway for the synthesis of this compound.

Note: The synthesis of deuterated standards is a complex process and should be carried out by experienced chemists in a specialized laboratory.

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and accurate means for the chiral separation and quantification of prothioconazole and its main metabolite, prothioconazole-desthio. The incorporation of a deuterated internal standard is critical for achieving reliable quantitative results, especially in complex matrices encountered in food and environmental samples. This method is suitable for routine monitoring, metabolism studies, and risk assessment of prothioconazole.

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Prothioconazole-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Prothioconazole-d4 as an internal standard to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Prothioconazole, due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]

Q2: How does this compound help overcome matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to Prothioconazole, it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ionization suppression or enhancement in the mass spectrometer (MS).[1] By calculating the ratio of the Prothioconazole signal to the this compound signal, variations in signal intensity caused by matrix effects are normalized.[1] This normalization leads to more accurate and precise quantification of the analyte.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, this compound may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes them to elute into regions with different levels of ion suppression, it can result in inaccurate quantification.[1] This is known as differential matrix effects.

Q4: Why is it important for Prothioconazole and this compound to co-elute?

A4: The fundamental principle behind using a SIL-IS is that both the analyte and the internal standard are affected by matrix components in the same way. For this to occur, they must pass through the ion source of the mass spectrometer at the same time, meaning they must co-elute chromatographically.[3] Complete overlapping of their chromatographic peaks is critical for the most effective correction of matrix effects.[3]

Troubleshooting Guide

Issue 1: Poor reproducibility of the Prothioconazole / this compound area ratio.

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure that the internal standard, this compound, is added as early as possible in the sample processing workflow to account for any variability in the extraction procedure.[4] Thoroughly mix the internal standard with the biological matrix.[4]

  • Possible Cause: Analyte and internal standard do not co-elute perfectly.

    • Solution: A slight chromatographic shift can be caused by the deuterium (B1214612) isotope effect.[1] Consider modifying the chromatographic conditions, such as the mobile phase composition or gradient, to achieve better co-elution. In some cases, using a column with slightly lower resolution can help ensure complete peak overlap.[3]

  • Possible Cause: Column degradation.

    • Solution: A contaminated or degraded analytical column can affect the separation of the analyte and internal standard. Replace the column with a new one of the same type and implement a regular column washing protocol.[1]

Issue 2: Unexpectedly high or low concentrations of Prothioconazole are calculated.

  • Possible Cause: Incorrect concentration of the this compound spiking solution.

    • Solution: Carefully reprepare and verify the concentration of the internal standard solution.[1]

  • Possible Cause: Cross-contamination or carryover.

    • Solution: Carryover from a high-concentration sample to a subsequent one can lead to artificially high results. Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover.[1]

  • Possible Cause: Degradation of Prothioconazole.

    • Solution: Prothioconazole can degrade, particularly at higher pH values, with the primary degradation product being prothioconazole-desthio.[5] Ensure that the pH of your extraction and final solutions is controlled, ideally neutral or slightly acidic.[5]

Issue 3: I am observing peak tailing or splitting for both Prothioconazole and this compound.

  • Possible Cause: Column overload or contamination.

    • Solution: High sample loads can lead to broad or tailing peaks.[6] Reduce the injection volume or sample concentration. If the issue persists, flush the column to remove contaminants or replace it if it's aged.[6]

  • Possible Cause: Secondary interactions with the column.

    • Solution: Some peaks may tail due to secondary interactions with the stationary phase. Modifying the mobile phase, for instance, by adjusting the pH or the concentration of additives, can help mitigate these effects.

Experimental Protocols

Experiment: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative determination of ion suppression or enhancement for Prothioconazole in a specific matrix.

1. Preparation of Sample Sets:

  • Set A (Neat Solution): Prepare standard solutions of Prothioconazole at various concentrations in the final mobile phase solvent.

  • Set B (Post-Spiked Matrix): Obtain at least six different lots of blank matrix (e.g., plasma, soil extract). Process these blank samples through the entire extraction procedure. In the final step, spike the extracted matrix with Prothioconazole to the same concentrations as in Set A.[1]

  • Set C (Pre-Spiked Matrix): Spike the blank matrix with Prothioconazole at the same concentrations as in Set A before the extraction process. This set is used to determine recovery.[1]

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method. Ensure that this compound is added to all samples in Sets B and C.

3. Data Analysis and Calculations:

  • Matrix Effect (ME) Calculation:

    • ME (%) = (Peak Area of Prothioconazole in Set B / Peak Area of Prothioconazole in Set A) * 100[1]

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

  • Recovery (RE) Calculation:

    • RE (%) = (Peak Area of Prothioconazole in Set C / Peak Area of Prothioconazole in Set B) * 100

  • Internal Standard Corrected Matrix Effect:

    • Calculate the analyte/internal standard peak area ratio for Set B. Compare this to the ratio obtained from the neat standard (Set A with IS added). Ideally, the ratios should be very similar, demonstrating effective compensation for the matrix effect.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Prothioconazole and its metabolite, Prothioconazole-desthio, in various matrices using LC-MS/MS. This data highlights the recovery rates that can be achieved with appropriate sample preparation and analytical methods.

AnalyteMatrixFortification Levels (mg/kg)Recovery (%)
Prothioconazole-desthioAnimal-derived Food0.01 - 1.083.6 - 105[7]
ProthioconazoleRice (Grain, Husk, Plant)Not Specified80.0 - 99.7[5]
Prothioconazole-desthioVarious Crop Matrices0.01 - 1.070 - 120[8]
ProthioconazoleVarious Crop Matrices0.01 - 1.070 - 120[8]

Visualizations

MatrixEffectWorkflow Experimental Workflow for Matrix Effect Assessment cluster_prep Sample Set Preparation cluster_process Processing cluster_analysis Analysis & Calculation SetA Set A: Prothioconazole in Solvent LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B: Blank Matrix Extract + Prothioconazole Add_IS Add this compound SetB->Add_IS SetC Set C: Blank Matrix + Prothioconazole ExtractC Extraction SetC->ExtractC ExtractC->Add_IS Add_IS->LCMS Calc_ME Calculate Matrix Effect (Set B vs Set A) LCMS->Calc_ME Calc_RE Calculate Recovery (Set C vs Set B) LCMS->Calc_RE

Caption: A workflow for assessing matrix effects and recovery.

InternalStandardCorrection Principle of Internal Standard Correction cluster_ratio Ratio Calculation Analyte_Signal Prothioconazole Signal Matrix_Effect_A Matrix Effect (Ion Suppression/Enhancement) Analyte_Signal->Matrix_Effect_A Observed_A Observed Analyte Signal (Variable) Matrix_Effect_A->Observed_A Ratio Ratio = Observed Analyte Signal / Observed IS Signal Observed_A->Ratio IS_Signal This compound Signal (Constant Amount Added) Matrix_Effect_IS Matrix Effect (Ion Suppression/Enhancement) IS_Signal->Matrix_Effect_IS Observed_IS Observed IS Signal (Variable) Matrix_Effect_IS->Observed_IS Observed_IS->Ratio Result Accurate Quantification (Matrix Effect Compensated) Ratio->Result

Caption: How an internal standard corrects for signal variability.

References

troubleshooting poor recovery of Prothioconazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Prothioconazole-d4 in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes for poor or inconsistent recovery of this compound?

Poor or inconsistent recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These issues can be broadly categorized into degradation of the standard, suboptimal extraction and cleanup, and analytical detection challenges.

Troubleshooting Steps:

  • Degradation: Prothioconazole (B1679736) is susceptible to degradation into its primary metabolite, prothioconazole-desthio, and other minor products.[1][2] This degradation can be influenced by:

    • Light Exposure: Prothioconazole is sensitive to photodegradation.[3] Always handle and store samples and standards in amber vials or protect them from light.

    • pH of the Medium: Degradation is faster at higher pH values. Maintain a neutral or slightly acidic pH during extraction and in your final solutions.[2]

    • Temperature: Prothioconazole can degrade at room temperature.[4] It is recommended to perform extraction steps at low temperatures (e.g., 4°C) to minimize degradation.

  • Extraction and Cleanup:

    • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting the analyte from the sample matrix. Acetonitrile (B52724) is a commonly used and effective solvent.

    • Matrix Effects: Components of the sample matrix (e.g., soil, plant tissue) can interfere with the extraction and ionization of this compound, leading to ion suppression or enhancement in the mass spectrometer. Matrix-matched calibrations are recommended to mitigate these effects.

    • Inefficient Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which includes a dispersive solid-phase extraction (d-SPE) step, is widely used for cleanup. Ensure the appropriate sorbent combination is used for your specific matrix.

  • Analytical Detection:

    • Different Extraction Recoveries: The extraction efficiency of the deuterated standard may differ from the native analyte.

    • Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes be lost and exchanged with protons from the solvent or matrix, especially under acidic or basic conditions. Ensure the deuterium labels are in stable positions.

Q2: I am observing unexpected peaks in my chromatogram. What could they be?

Unexpected peaks are likely degradation products of prothioconazole. The most common degradation product is prothioconazole-desthio. Other photoproducts have also been identified in aqueous solutions.

Confirmation Steps:

  • Analyze a Reference Standard: Run a certified reference standard of prothioconazole-desthio to confirm its retention time and mass spectral data.

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to determine the elemental composition of the unknown peaks and compare them to known degradation products.

Q3: My this compound signal is weak or absent. What should I check?

A weak or absent signal for the internal standard can be due to several reasons:

  • Incorrect Concentration: Verify the concentration of your spiking solution.

  • Degradation: The standard may have degraded during storage. Prepare a fresh stock solution from a reliable source.

  • Instrumental Issues: Ensure your LC-MS/MS is properly tuned and calibrated for the specific mass transitions of this compound.

  • Ionization Efficiency: Optimize the ionization source parameters for this compound.

Quantitative Data Summary

The recovery of prothioconazole and its deuterated internal standard is highly dependent on the matrix and the analytical method employed. The following tables summarize typical recovery data and stability information.

Table 1: Recovery of Prothioconazole and Prothioconazole-desthio in Various Matrices using QuEChERS and LC-MS/MS

MatrixAnalyteSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Wheat GrainProthioconazole0.02 - 0.587.3 - 103.0< 15
Wheat StrawProthioconazole0.02 - 0.593.6 - 100.3< 10
SoilProthioconazole0.02 - 0.585.0 - 100.5< 15
Wheat GrainProthioconazole-desthio0.02 - 0.593.2 - 109.9< 10
Wheat StrawProthioconazole-desthio0.02 - 0.592.7 - 101.9< 10
SoilProthioconazole-desthio0.02 - 0.581.7 - 95.6< 15

Data compiled from a study on the degradation dynamics and residue analysis of prothioconazole and its metabolite.

Table 2: Stability of Prothioconazole under Different Conditions

ConditionMatrixHalf-lifeReference
Photodegradation (simulated sunlight)Aqueous solution (pH 7)~47.7 hours
Hydrolysis (50°C)Aqueous solution (pH 4)~120 days
Degradation in Wheat Straw (Field)Jiangsu4.4 days
Degradation in Wheat Straw (Field)Henan1.8 days
Degradation in Wheat Straw (Field)Beijing3.3 days

Experimental Protocols

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

This protocol is a generalized procedure and should be validated for specific matrices and instrumentation.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Fortification: Add the this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing cleanup salts (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid and 5 mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for prothioconazole and its metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

    Table 3: Example MRM Transitions for Prothioconazole and this compound

    CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
    Prothioconazole344.0125.070.0
    This compound348.0125.070.0
    Prothioconazole-desthio312.070.0125.0

    Note: These are example transitions and should be optimized on the specific instrument used.

Visualizations

Troubleshooting_Poor_Recovery Poor_Recovery Poor or Inconsistent This compound Recovery Degradation Analyte Degradation (Light, pH, Temp) Poor_Recovery->Degradation Extraction_Issues Suboptimal Extraction & Cleanup Poor_Recovery->Extraction_Issues Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Poor_Recovery->Matrix_Effects Unexpected_Peaks Unexpected Peaks in Chromatogram Unexpected_Peaks->Degradation Weak_Signal Weak or No IS Signal Weak_Signal->Degradation Analytical_Issues Analytical/Instrumental Problems Weak_Signal->Analytical_Issues Control_Conditions Control Storage & Experimental Conditions (Light, pH, Temp) Degradation->Control_Conditions Confirm_Peaks Analyze Reference Standards Use HRMS for Identification Degradation->Confirm_Peaks Optimize_Extraction Optimize Extraction (Solvent, Cleanup Sorbents) Extraction_Issues->Optimize_Extraction Evaluate_Matrix Use Matrix-Matched Standards Matrix_Effects->Evaluate_Matrix Check_Instrument Verify IS Concentration & Instrument Performance Analytical_Issues->Check_Instrument

Caption: Troubleshooting workflow for poor this compound recovery.

QuEChERS_Workflow Sample_Prep 1. Sample Homogenization (10g) Fortification 2. Spike with This compound Sample_Prep->Fortification Extraction 3. Add Acetonitrile & QuEChERS Salts Shake & Centrifuge Fortification->Extraction Cleanup 4. d-SPE Cleanup (Supernatant + Sorbents) Vortex & Centrifuge Extraction->Cleanup Analysis 5. Filter & Analyze by LC-MS/MS Cleanup->Analysis

Caption: Experimental workflow for the QuEChERS method.

References

potential for isotopic exchange in Prothioconazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for isotopic exchange in Prothioconazole-d4. The following information addresses common questions and troubleshooting scenarios to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for deuterated standards like this compound?

A1: Isotopic exchange is a chemical process where a deuterium (B1214612) atom (D) in a labeled compound is replaced by a hydrogen atom (H) from the surrounding environment, a process often called "back-exchange".[1] This is a significant concern in quantitative analysis using methods like Liquid Chromatography-Mass Spectrometry (LC-MS), where deuterated compounds serve as internal standards.[2] If this compound loses one or more deuterium atoms, its mass changes, compromising the accuracy and reliability of the quantification of the target analyte.[1][3]

Q2: Where are the deuterium labels located on the this compound molecule, and how does this affect their stability?

A2: In commercially available this compound, the four deuterium atoms are strategically placed on the 2-chlorophenyl ring.[4] This is a key feature for ensuring isotopic stability. Deuterium atoms bonded to aromatic carbons are significantly more stable and less susceptible to exchange compared to deuterium on heteroatoms (e.g., -OD, -ND) or on carbons adjacent to carbonyl groups. Under typical analytical conditions (e.g., neutral pH, ambient temperature), the C-D bonds on the aromatic ring of this compound are chemically robust and not expected to undergo exchange.

Q3: Under which experimental conditions could isotopic exchange of this compound potentially occur?

A3: While the deuterium labels on the phenyl ring are very stable, extreme conditions could theoretically promote exchange. These include:

  • High Temperatures: Elevated temperatures significantly accelerate the rate of chemical reactions, including isotopic exchange.

  • Extreme pH: Both strongly acidic and strongly basic conditions can catalyze H/D exchange reactions. However, Prothioconazole (B1679736) itself is generally stable to hydrolysis, especially at neutral to alkaline pH. At 50°C, the hydrolysis half-life is approximately 120 days even under acidic conditions (pH 4).

  • Protic Solvents: Solvents with exchangeable protons, such as water and methanol, are necessary for the exchange to occur. Long-term storage in these solvents at high temperatures should be avoided. Aprotic solvents like acetonitrile (B52724) are preferred for long-term storage of solutions.

Q4: Can biological systems or metabolism cause the loss of deuterium from this compound?

A4: Yes, this is a potential pathway for deuterium loss, though it occurs via a different mechanism than chemical isotopic exchange. The biotransformation of prothioconazole can involve the oxidative hydroxylation of the phenyl group. If an enzymatic process hydroxylates one of the deuterated positions on the phenyl ring, that specific deuterium atom will be replaced by a hydroxyl group, leading to a loss of the label. The primary metabolic pathways for prothioconazole also include desulfuration to form prothioconazole-desthio, which would not affect the labels on the phenyl ring.

Q5: What is the difference between isotopic exchange and chemical degradation of this compound?

A5: This is a critical distinction.

  • Isotopic Exchange is the replacement of deuterium with hydrogen, changing the mass of the molecule but preserving its core chemical structure.

  • Chemical Degradation is the transformation of the molecule into different chemical entities. The primary degradation product of prothioconazole is prothioconazole-desthio, formed by the loss of the sulfur atom. Prothioconazole is also susceptible to photodegradation. These processes are distinct from isotopic exchange and can occur independently.

Troubleshooting Guides

Problem: My quantitative results using this compound as an internal standard are inconsistent and show poor reproducibility.

Potential Cause Troubleshooting Steps
Chemical Degradation Prothioconazole is susceptible to photodegradation, with a half-life that is significantly shorter at higher pH. Ensure that all samples and standards are protected from light during preparation, storage, and analysis.
Metabolic Loss of Label If working with biological matrices (e.g., in vivo studies), consider the possibility of metabolic hydroxylation of the deuterated phenyl ring. This would reduce the internal standard signal over time. Analyze samples promptly after collection and consider the stability in the matrix.
Isotopic Exchange (Unlikely) While unlikely, confirm that sample processing and storage do not involve extreme conditions. Avoid prolonged exposure to high temperatures (>50°C) or highly acidic/basic solutions.
Differential Matrix Effects The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix. Perform a matrix effect evaluation to confirm that the internal standard accurately tracks the analyte's behavior.

Data Presentation

The stability of the parent compound, prothioconazole, provides insight into the overall robustness of the molecule's core structure under various conditions.

Table 1: Hydrolytic Stability of Prothioconazole at 50°C

pH Temperature Stability / Half-life (t½) Reference(s)
4 50°C ~120 days
7 50°C Stable (> 1 year)

| 9 | 50°C | Stable (> 1 year) | |

Table 2: Photodegradation Half-life (t½) of Prothioconazole in Water (Xenon Lamp)

pH Half-life (t½) Reference(s)
4.0 693 minutes
7.0 231 minutes

| 9.0 | 99 minutes | |

Experimental Protocols

Protocol: Assessing the Isotopic Stability of this compound

This protocol allows users to test the stability of this compound under their specific experimental conditions.

1. Objective: To determine if isotopic exchange occurs under stressed experimental conditions (e.g., elevated temperature, acidic/basic pH).

2. Materials:

  • This compound stock solution (in aprotic solvent like acetonitrile).

  • Prothioconazole (unlabeled analytical standard).

  • Buffers of relevant pH values (e.g., pH 4, pH 7, pH 9).

  • Protic solvent (e.g., HPLC-grade water or methanol).

  • LC-MS/MS system.

3. Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the test buffer/solvent at a typical working concentration.

    • Create three sets of samples:

      • Set A (Control): Analyze immediately after preparation.

      • Set B (Thermal Stress): Incubate at a test temperature (e.g., 50°C) for a defined period (e.g., 24 hours) in the dark.

      • Set C (Light Stress): Expose to a light source under controlled temperature for a defined period (this primarily tests for degradation).

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples.

    • Set up the mass spectrometer to monitor for the parent ion of this compound (M+H)+ as well as potential exchange products: d3, d2, d1, and the unlabeled (d0) compound.

  • Data Evaluation:

    • Compare Set B to Set A: A significant increase in the peak area of the d3, d2, d1, or d0 masses in the thermally stressed sample relative to the control indicates that isotopic exchange has occurred.

    • Compare Set C to Set A: A decrease in the this compound signal without a corresponding appearance of exchange products suggests chemical degradation. Analyze for the expected degradation product, prothioconazole-desthio.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for this compound cluster_degradation Degradation Checks cluster_exchange Exchange Checks cluster_matrix Analytical Checks start Inconsistent or Inaccurate Quantitative Results check_degradation Step 1: Investigate Chemical Degradation start->check_degradation Most Common Cause check_exchange Step 2: Assess Isotopic Exchange check_matrix Step 3: Evaluate Other Analytical Issues protect_light Protect samples from light? check_degradation->protect_light analyze_desthio Analyze for prothioconazole-desthio? check_degradation->analyze_desthio extreme_cond Avoid extreme pH / temp? check_exchange->extreme_cond metabolism_risk Risk of metabolic hydroxylation? check_exchange->metabolism_risk matrix_effect Perform matrix effect study? check_matrix->matrix_effect purity_check Verify standard purity? check_matrix->purity_check protect_light->check_exchange solution Obtain Reliable and Accurate Results analyze_desthio->check_exchange extreme_cond->check_matrix metabolism_risk->check_matrix

Caption: A logical workflow for diagnosing issues with this compound.

Diagram 2: Factors Influencing this compound Stability cluster_factors Influencing Factors main This compound (Labels on Phenyl Ring) exchange Isotopic Exchange (D → H) main->exchange Generally HIGHLY RESISTANT due to aromatic C-D bonds degradation Chemical Degradation main->degradation Susceptible pH pH pH->exchange Catalyzes (Extremes) pH->degradation Affects photo- degradation rate temp Temperature temp->exchange Accelerates temp->degradation Affects hydrolysis rate (minor) light Light Exposure light->degradation Causes photo- degradation metabolism Metabolism metabolism->exchange Phenyl hydroxylation causes D loss metabolism->degradation e.g., Desulfuration solvent Solvent Type solvent->exchange Protic solvents enable

Caption: Factors affecting the stability of this compound.

References

optimizing ionization efficiency for Prothioconazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Prothioconazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the ionization efficiency and overall analysis of this compound by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analysis?

This compound is the deuterated form of Prothioconazole, a broad-spectrum systemic fungicide of the triazolinthione class. In analytical chemistry, deuterated compounds like this compound are commonly used as internal standards for quantitative analysis using mass spectrometry. The deuterium (B1214612) labels add a specific mass difference without significantly altering the chemical properties or chromatographic retention time, allowing for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.

Q2: What are the primary challenges when analyzing Prothioconazole and its deuterated internal standard?

Common challenges include:

  • Low recovery: Prothioconazole can degrade into its main metabolite, Prothioconazole-desthio.[1]

  • Matrix effects: Components of the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.

  • In-source fragmentation: The molecule can fragment within the ion source of the mass spectrometer, leading to a reduced signal for the intended precursor ion.

  • Adduct formation: Prothioconazole can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+), which can complicate the mass spectrum.[2]

Q3: Which ionization technique is recommended for this compound analysis?

Electrospray Ionization (ESI) in positive ion mode is the most commonly used and recommended technique for the analysis of Prothioconazole and its metabolites.[3][4] This is due to the presence of nitrogen atoms in the triazole ring which can be readily protonated.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal Intensity for this compound

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Settings:

    • Solution: Ensure the mass spectrometer is set to monitor the correct precursor and product ions for this compound. Verify that the ESI source is in positive ion mode.

  • Suboptimal Ionization Source Parameters:

    • Solution: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. A systematic approach to optimization is crucial for maximizing signal intensity.

  • In-Source Fragmentation:

    • Solution: Reduce the fragmentor or cone voltage to minimize fragmentation within the ion source. Higher voltages can cause the molecule to break apart before it reaches the mass analyzer.[5][6]

  • Matrix Effects (Ion Suppression):

    • Solution: Improve sample cleanup to remove interfering matrix components. Modify the chromatographic method to separate this compound from co-eluting matrix components. Diluting the sample can also mitigate matrix effects.

  • Mobile Phase Composition:

    • Solution: Ensure the mobile phase contains a proton source, such as 0.1% formic acid, to facilitate protonation and enhance the [M+H]+ signal.[3]

Issue 2: Inconsistent or Poorly Reproducible Results

Possible Causes and Solutions:

  • Variable Matrix Effects:

    • Solution: Use a stable isotope-labeled internal standard like this compound to normalize the signal and correct for variations in matrix effects between samples. Ensure consistent sample preparation across all samples and standards.

  • Carryover:

    • Solution: Implement a robust needle wash protocol in the autosampler. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.

  • Analyte Degradation:

    • Solution: Prothioconazole can degrade to Prothioconazole-desthio. Ensure samples are stored properly (e.g., protected from light and at low temperatures) and analyzed within a validated stability window. The addition of stabilizers like L-cysteine hydrochloride monohydrate during extraction can help prevent degradation.[3][7]

Issue 3: Unexpected Peaks or Adducts in the Mass Spectrum

Possible Causes and Solutions:

  • In-Source Fragmentation:

    • Solution: As mentioned previously, optimizing the cone/fragmentor voltage can reduce in-source fragmentation. Analyze the fragments to see if they correspond to known neutral losses from Prothioconazole.

  • Adduct Formation:

    • Solution: The presence of salts in the sample or mobile phase can lead to the formation of adducts (e.g., [M+Na]+, [M+K]+). Using high-purity solvents and additives can minimize unwanted adducts. If sodium adducts are consistently observed, you may consider monitoring the [M+Na]+ ion if it provides a more stable signal than the [M+H]+ ion.

  • Contamination:

    • Solution: Contamination from solvents, glassware, or the LC-MS system itself can introduce unexpected peaks. A systematic cleaning of the system and the use of high-purity reagents are essential.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Prothioconazole Analysis
ParameterTypical Setting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 50 x 4.6 mm, 3.5 µm)[3]
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium (B1175870) acetate[3]
Mobile Phase BAcetonitrile (B52724) with 0.1% formic acid[3]
Flow Rate0.4 - 0.6 mL/min[3]
Injection Volume5 µL[3]
Column Temperature40 °C[3]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[3][4]
Scan TypeMultiple Reaction Monitoring (MRM)[8]
Table 2: MRM Transitions for Prothioconazole and Prothioconazole-desthio
CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Prothioconazole344.0154.0[4]125.0
Prothioconazole-desthio312.070.0[4]125.0[4]

Note: For this compound, the precursor ion m/z will be shifted by +4 (i.e., 348.0). The product ions may or may not be shifted depending on which part of the molecule contains the deuterium labels.

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method

This protocol is suitable for the extraction of Prothioconazole and its internal standard from various crop matrices.

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydrate with a specified amount of water.

  • Extraction:

    • Add 10-15 mL of acetonitrile (with 1% acetic acid if necessary).

    • To stabilize Prothioconazole, add L-cysteine hydrochloride monohydrate.[3][7]

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA, C18, and anhydrous MgSO₄.

  • Final Extract Preparation:

    • Vortex the dSPE tube for 30 seconds and centrifuge.

    • Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimize the ionization of this compound.

  • Infusion: Prepare a standard solution of this compound in the initial mobile phase composition. Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Capillary Voltage: While monitoring the signal intensity of the this compound precursor ion, ramp the capillary voltage (e.g., from 2000 to 5000 V) to find the voltage that provides the maximum stable signal.

  • Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure to achieve a stable and efficient spray.

  • Drying Gas Flow and Temperature: Adjust the drying gas flow rate and temperature to ensure efficient desolvation of the droplets. Start with typical values (e.g., 10 L/min and 300 °C) and adjust to maximize the signal.

  • Fragmentor/Cone Voltage: Ramp the fragmentor or cone voltage to find the optimal value that maximizes the precursor ion signal without causing significant in-source fragmentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenization Extraction 2. Extraction Homogenization->Extraction Add Acetonitrile & Salts Centrifugation 3. Centrifugation Extraction->Centrifugation dSPE_Cleanup 4. dSPE Cleanup Centrifugation->dSPE_Cleanup Collect Supernatant Final_Extract_Prep 5. Final Extract Preparation dSPE_Cleanup->Final_Extract_Prep Vortex & Centrifuge LC_Separation LC Separation (C18 Column) Final_Extract_Prep->LC_Separation Inject into LC-MS ESI_Ionization ESI Ionization (+ve mode) LC_Separation->ESI_Ionization MS_Detection MS/MS Detection ESI_Ionization->MS_Detection MRM Mode Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow Start Low/No Signal? Check_MS_Settings Correct MS Settings? Start->Check_MS_Settings Optimize_Source Optimize Source Parameters Check_MS_Settings->Optimize_Source Yes Fix_Settings Correct MS Settings Check_MS_Settings->Fix_Settings No Check_Fragmentation In-Source Fragmentation? Optimize_Source->Check_Fragmentation Check_Matrix_Effects Matrix Effects? Check_Fragmentation->Check_Matrix_Effects No Reduce_Voltage Reduce Fragmentor Voltage Check_Fragmentation->Reduce_Voltage Yes Improve_Cleanup Improve Sample Cleanup Check_Matrix_Effects->Improve_Cleanup Yes Further_Investigation Further Investigation Needed Check_Matrix_Effects->Further_Investigation No Solution_Found Signal Improved Fix_Settings->Solution_Found Reduce_Voltage->Solution_Found Improve_Cleanup->Solution_Found

Caption: Troubleshooting logic for low signal intensity.

References

dealing with signal suppression of Prothioconazole-d4 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address signal suppression of the Prothioconazole-d4 internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it affecting my this compound internal standard?

A1: Signal suppression, also known as ion suppression, is a common phenomenon in LC-MS/MS where the signal intensity of a target analyte or internal standard, such as this compound, is reduced due to the presence of co-eluting matrix components.[1] These interfering compounds, which can include salts, proteins, lipids, and other endogenous materials from the sample, compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decrease in the number of ions detected and thus a lower signal.[1]

Q2: I'm using a deuterated internal standard. Shouldn't that compensate for signal suppression?

A2: Ideally, a stable isotope-labeled internal standard like this compound will co-elute with the analyte and experience the same degree of signal suppression. This allows for accurate quantification based on the ratio of the analyte to the internal standard. However, severe signal suppression can still be problematic, leading to a loss of sensitivity and potentially causing the signal to fall below the limit of quantification (LOQ).

Q3: What are the most common sources of matrix components that cause signal suppression for this compound?

A3: The sources of interfering matrix components are highly dependent on the sample type. In biological matrices such as plasma or serum, phospholipids (B1166683) and proteins are major contributors to ion suppression. For environmental samples like soil or agricultural products (e.g., wheat, peanuts), complex organic matter, pigments, and lipids can cause significant signal suppression.[2][3]

Q4: How can I determine if signal suppression is occurring in my assay?

A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal of the internal standard indicates the retention times at which co-eluting matrix components are causing ion suppression.

Q5: Will switching the ionization source from ESI to APCI help reduce signal suppression?

A5: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI), particularly for less polar compounds. If you are experiencing significant signal suppression with ESI, evaluating APCI as an alternative ionization source could be a viable strategy.

Troubleshooting Guides

Systematic Troubleshooting of this compound Signal Suppression

If you are observing a significant decrease in the signal intensity of your this compound internal standard, follow this systematic troubleshooting guide.

Step 1: Isolate the Source of the Problem

  • LC System Check: Ensure the LC system is functioning correctly. Check for stable pressure, consistent flow rates, and the absence of leaks.

  • MS System Check: Perform a direct infusion of a this compound standard solution into the mass spectrometer to verify that the instrument is sensitive and responding as expected. If the signal is strong and stable during direct infusion, the issue likely lies with the sample, sample preparation, or chromatography.

Step 2: Evaluate and Optimize Sample Preparation

The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting Prothioconazole (B1679736). The choice of technique will depend on the sample matrix.

  • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively isolate the analyte from the matrix.

Quantitative Data Summary: Impact of Sample Preparation on Signal Suppression

The following table provides a representative comparison of how different sample preparation techniques can impact the signal intensity of this compound in a plasma matrix.

Sample Preparation MethodThis compound Peak Area (in blank matrix)This compound Peak Area (in spiked plasma)Signal Suppression (%)
Protein Precipitation (PPT)1,500,000600,00060%
Liquid-Liquid Extraction (LLE)1,500,0001,050,00030%
Solid-Phase Extraction (SPE)1,500,0001,350,00010%

Step 3: Optimize Chromatographic Conditions

  • Improve Separation: Modify the chromatographic gradient to better separate this compound from co-eluting matrix components.

  • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity and improve separation from interferences.

  • Divert Flow: Use a divert valve to direct the initial part of the chromatographic run, which may contain highly polar and unretained matrix components, to waste instead of the mass spectrometer.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spiking

Objective: To quantify the extent of signal suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the final solvent composition of your analytical method.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation protocol. Spike the same known amount of this compound into the final, clean extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates signal suppression.

    • An ME > 100% indicates signal enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To effectively remove phospholipids and other matrix components from plasma samples to minimize signal suppression.

Methodology:

  • Condition the SPE Cartridge: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the Sample: Load 500 µL of plasma onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute this compound and the analyte with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_0 Troubleshooting Workflow start Low this compound Signal check_ms Direct Infusion of Standard start->check_ms ms_ok MS Signal OK? check_ms->ms_ok check_lc Check LC System (Pressure, Leaks) ms_ok->check_lc Yes end_ms Troubleshoot Mass Spectrometer ms_ok->end_ms No lc_ok LC System OK? check_lc->lc_ok eval_sample_prep Evaluate Sample Preparation lc_ok->eval_sample_prep Yes end_lc Troubleshoot LC System lc_ok->end_lc No optimize_chroma Optimize Chromatography eval_sample_prep->optimize_chroma end_method Method Optimized optimize_chroma->end_method

Caption: A systematic workflow for troubleshooting low signal intensity of this compound.

G cluster_1 Mitigation Strategies for Signal Suppression cluster_2 Sample Cleanup Techniques cluster_3 Chromatography Adjustments cause Signal Suppression (Matrix Effect) strategy1 Sample Preparation Optimization cause->strategy1 strategy2 Chromatographic Optimization cause->strategy2 strategy3 Alternative Ionization cause->strategy3 ppt Protein Precipitation strategy1->ppt lle Liquid-Liquid Extraction strategy1->lle spe Solid-Phase Extraction strategy1->spe gradient Gradient Modification strategy2->gradient column Different Column Chemistry strategy2->column divert Divert Valve strategy2->divert apci APCI strategy3->apci

Caption: Key strategies to mitigate signal suppression of this compound.

References

improving peak shape and resolution for Prothioconazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Prothioconazole-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) for this compound?

Poor peak shape for this compound can arise from several factors, often related to interactions between the analyte, the stationary phase, and the mobile phase. Common causes include:

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the basic nitrogen atoms in the triazole ring of this compound, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of this compound. An inappropriate pH can lead to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the column, resulting in broad or tailing peaks.

  • Injection Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, such as splitting or broadening.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to a decline in peak shape. A void at the head of the column can also cause peak splitting.

Q2: Why am I observing a chromatographic shift between this compound and native Prothioconazole?

A slight difference in retention time between a deuterated internal standard and its non-deuterated analog is a known phenomenon in reversed-phase liquid chromatography, often referred to as the "deuterium isotope effect." Deuterated compounds can elute slightly earlier than their non-deuterated counterparts. While this shift is usually small and manageable, significant separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising analytical accuracy.

Q3: I am seeing an unexpected peak in my chromatogram. What could it be?

An unexpected peak in the chromatogram when analyzing this compound could be a degradation product. Prothioconazole is known to degrade to its primary metabolite, Prothioconazole-desthio.[1] This degradation can be influenced by factors such as the pH of the sample solution, exposure to light, and temperature.[1] To confirm the identity of the unexpected peak, you can analyze a reference standard of Prothioconazole-desthio or use high-resolution mass spectrometry (HRMS) to determine its elemental composition.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

Peak tailing is a common issue that can affect the accuracy of integration and reduce resolution.

  • Problem: Asymmetrical peak with a trailing edge that extends beyond the ideal Gaussian shape.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The pH of the mobile phase can have a significant impact on peak shape for ionizable compounds like Prothioconazole. Using an acidic mobile phase (e.g., with 0.1% formic acid) can help to suppress the interaction of the basic analyte with residual silanols on the column, thereby improving peak shape.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with advanced end-capping are designed to minimize silanol interactions.

    • Reduce Sample Load: If column overload is suspected, try reducing the injection volume or diluting the sample.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing secondary interactions.

Guide 2: Addressing Peak Splitting

Peak splitting can make accurate quantification difficult.

  • Problem: A single peak appears as two or more merged peaks.

  • Troubleshooting Steps:

    • Injection Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. If a stronger solvent must be used, reduce the injection volume.

    • Column Void: A void at the inlet of the column can cause the sample band to split. This can sometimes be resolved by reversing and flushing the column, but replacement is often necessary.

    • Blocked Column Frit: Particulates from the sample or system can block the inlet frit, leading to a disturbed flow path and split peaks. An in-line filter can help prevent this.

    • Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes lead to peak splitting.

Guide 3: Improving Resolution

Adequate resolution between this compound and other components in the sample is crucial for accurate quantification.

  • Problem: Overlapping peaks between this compound and other analytes or matrix components.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Adjusting the ratio of the aqueous and organic components of the mobile phase can alter the selectivity of the separation.

    • Modify the Gradient: A shallower gradient can often improve the resolution between closely eluting peaks.

    • Change the Stationary Phase: If resolution cannot be achieved on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase.

    • Adjust Column Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, but it will also increase analysis time.

Data Presentation

Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Shape and Retention Time

This table presents illustrative data to demonstrate the general trend of how mobile phase pH can affect chromatographic parameters. Actual results may vary depending on the specific column and system used.

Mobile Phase ApHRetention Time (min)Tailing Factor
Water + 0.1% Formic Acid~2.75.21.1
Water + 5 mM Ammonium (B1175870) Acetate~6.84.81.8
Water + 0.1% Ammonium Hydroxide~10.54.52.5

Table 2: Typical LC-MS/MS Parameters for Prothioconazole Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume2 - 10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transitions (MRM)Prothioconazole: e.g., m/z 344 -> 154
Prothioconazole-desthio: e.g., m/z 312 -> 70

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape

This protocol outlines a systematic approach to optimizing the mobile phase pH to reduce peak tailing for this compound.

  • Initial Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10-95% B over 8 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Sample: this compound standard in initial mobile phase conditions.

  • pH Adjustment:

    • Prepare three different Mobile Phase A solutions:

      • Water + 0.1% Formic Acid (pH ~2.7)

      • Water + 5 mM Ammonium Acetate (unadjusted pH)

      • Water + 0.1% Ammonium Hydroxide (pH ~10.5)

    • For each Mobile Phase A, prepare a corresponding Mobile Phase B with the same additive (though the effect in pure organic is minimal).

  • Analysis:

    • Equilibrate the LC system with the first mobile phase condition.

    • Inject the this compound standard and record the chromatogram.

    • Repeat the equilibration and injection for the other two mobile phase conditions.

  • Evaluation:

    • Compare the retention time, peak shape (tailing factor), and peak area for each condition. Select the pH that provides the best peak symmetry and signal intensity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LC LC Separation (C18 Column) Filtration->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_tailing Tailing Solutions cluster_splitting Splitting Solutions cluster_broadening Broadening Solutions Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Splitting Peak Splitting? Tailing->Splitting No AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH Yes Broadening Peak Broadening? Splitting->Broadening No SolventMatch Match Injection Solvent Splitting->SolventMatch Yes ReduceLoad_B Reduce Sample Load Broadening->ReduceLoad_B Yes CheckColumn Use End-Capped Column AdjustpH->CheckColumn ReduceLoad_T Reduce Sample Load CheckColumn->ReduceLoad_T CheckVoid Check for Column Void SolventMatch->CheckVoid CheckFrit Check Column Frit CheckVoid->CheckFrit OptimizeFlow Optimize Flow Rate ReduceLoad_B->OptimizeFlow CheckTubing Minimize Extra-Column Volume OptimizeFlow->CheckTubing

Caption: Troubleshooting logic for poor peak shape.

References

minimizing background interference in Prothioconazole-d4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prothioconazole-d4 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing background interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background interference in this compound analysis using LC-MS/MS?

High background noise or interference in Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis can originate from several sources. These include contamination from sample residues, impurities in the mobile phase, matrix effects from the sample itself, and column bleed.[1] It is also not uncommon to observe an increase in background signals, particularly for lower masses, after preventative maintenance due to residual cleaning agents or changes in instrument settings.[2]

Potential sources of contamination include:

  • Solvents and Reagents: Impurities in solvents like water, acetonitrile (B52724), or mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) can introduce background ions.[3][4] Using dedicated solvent bottles for LC-MS and avoiding washing them with detergents can minimize this risk.[4]

  • Sample Preparation: Contamination can be introduced from laboratory equipment such as sample vials, syringes, and filters.

  • The LC-MS System: Contaminants can build up in the system, leading to issues like carryover from previous samples, high system pressure, and signal interferences. This can include buildup in the ion source, transfer tube, or other components.

  • Matrix Effects: The sample matrix (the components of the sample other than the analyte) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Q2: I am observing a high background signal in the m/z channel for this compound. How can I troubleshoot this?

A systematic approach is crucial to identify and eliminate the source of the high background. The following troubleshooting workflow can be used:

G cluster_0 Troubleshooting High Background for this compound start High Background Detected check_system Run Blank Injection (Mobile Phase Only) start->check_system is_blank_high Background Still High? check_system->is_blank_high check_solvents Prepare Fresh Mobile Phase with High-Purity Solvents is_blank_high->check_solvents Yes check_sample_prep Sample-Related Issue - Review Sample Prep Protocol - Check for Matrix Effects is_blank_high->check_sample_prep No is_solvent_high Background Still High? check_solvents->is_solvent_high is_solvent_high->check_system No (Solvent was the issue) clean_system System Contamination Likely - Clean Ion Source - Flush System is_solvent_high->clean_system Yes end_system System Cleaned Re-evaluate clean_system->end_system end_sample Optimize Sample Prep (e.g., SPE, dSPE) check_sample_prep->end_sample

Caption: Troubleshooting workflow for high background interference.

Troubleshooting Steps:

  • Run a Blank Injection: First, run a blank injection consisting only of the mobile phase to determine if the contamination is from the LC-MS system or the sample.

  • Isolate the Source:

    • If the blank is high: The issue is likely with the mobile phase or the system itself. Prepare a fresh mobile phase using high-purity, LC-MS grade solvents and additives. If the background persists, the system may be contaminated.

    • If the blank is clean: The interference is likely coming from your sample preparation procedure or the sample matrix.

  • Address System Contamination: If system contamination is suspected, a thorough cleaning is necessary. This may include cleaning the ion source, cone, needle, and transfer tube. Flushing the system with appropriate solvents can also help remove contaminants.

  • Evaluate Sample Preparation and Matrix Effects: If the contamination is sample-related, review your sample preparation protocol. Ensure all equipment is clean. Matrix effects can be a significant issue, causing signal suppression or enhancement.

Q3: How can I minimize matrix effects in my this compound analysis?

Matrix effects can significantly impact the accuracy and precision of your results. Here are several strategies to mitigate them:

  • Effective Sample Cleanup: Employing a robust sample cleanup method is crucial. For many agricultural and food samples, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a common and effective technique. Dispersive solid-phase extraction (dSPE) with sorbents like C18 can further purify the sample extract.

  • Matrix-Matched Calibrations: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Use of an Isotopically Labeled Internal Standard: Using this compound as an internal standard is an excellent way to correct for matrix effects. Since the internal standard is chemically very similar to the analyte, it will experience similar matrix effects, allowing for accurate quantification.

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the limit of quantification (LOQ).

Troubleshooting Guides

Guide 1: High Background Signal in Blank Injections
Symptom Possible Cause Recommended Action
High, persistent background noise across the chromatogram in a blank run.Contaminated mobile phase.Prepare fresh mobile phase using LC-MS grade solvents and additives. Use dedicated solvent bottles and avoid washing with detergents.
Contaminated LC-MS system (e.g., injector, tubing, ion source).Flush the entire LC system with a strong solvent wash. Clean the ion source, needle, and transfer tube.
Ghost peaks or carryover from a previous injection.Insufficient flushing of the injection system between runs.Increase the volume and/or strength of the needle wash solvent. Flush the sample injection system between runs.
Guide 2: Inconsistent this compound Signal Across Samples
Symptom Possible Cause Recommended Action
Variable internal standard area counts in samples of the same matrix.Inconsistent sample preparation and cleanup.Ensure a standardized and consistent protocol is followed for all samples, from collection to final extraction.
Significant and variable matrix effects between samples.Improve the sample cleanup procedure (e.g., optimize dSPE). Use matrix-matched calibration for quantification.
Analyte degradation.Ensure samples are stored properly (e.g., frozen at < -20°C) and minimize exposure to light and high pH during preparation, as Prothioconazole can degrade under these conditions.

Experimental Protocols

Generalized LC-MS/MS Method for Prothioconazole Analysis

This protocol is a general guideline based on common methodologies. It is essential to validate the method for your specific matrix and instrumentation.

1. Sample Preparation (Modified QuEChERS)

  • Extraction: Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Salting Out: Add partitioning salts (e.g., magnesium sulfate, sodium chloride), vortex, and centrifuge.

  • Cleanup (dSPE): Take an aliquot of the acetonitrile supernatant and add it to a dSPE tube containing a sorbent like C18. Vortex and centrifuge.

  • Final Extract: Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial.

G cluster_1 General Analytical Workflow sample Sample Collection extraction QuEChERS Extraction (Acetonitrile) sample->extraction cleanup Dispersive SPE (dSPE) Cleanup extraction->cleanup analysis LC-MS/MS Analysis (with this compound) cleanup->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for Prothioconazole analysis.

2. LC-MS/MS Parameters

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (uHPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), often in positive mode for Prothioconazole-desthio and negative mode for Prothioconazole.

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Prothioconazole342100ESI-
Prothioconazole-desthio31270ESI+
This compoundVariesVariesTypically same as parent

Note: The specific m/z values for this compound will depend on the labeling pattern and should be determined by direct infusion or analysis of a standard.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from studies on Prothioconazole and its metabolite, Prothioconazole-desthio. While not specific to this compound interference, this data highlights the variability that can be expected in different matrices and the importance of mitigation strategies.

Table 1: Recovery and Matrix Effect Data for Prothioconazole and Prothioconazole-desthio in Various Matrices

MatrixAnalyteFortification LevelRecovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
Wheat (various parts)Prothioconazole50 - 400 µg/kg75.1 - 112.60.4 - 9.93.1 - 23.5
Prothioconazole-desthio2 - 100 µg/kg82.3 - 117.00.2 - 7.82.5 - 20.1
PeanutProthioconazole & Prothioconazole-desthio2.0, 4.0, 20.0 µg/kg87.2 - 102.46< 9.97Not Specified
Animal-derived foodsProthioconazole-desthioVarious83.6 - 1051.5 - 10.3Not Specified

Data compiled from multiple sources. A matrix effect value outside of ±20% is generally considered significant and requires corrective action.

References

quality control measures for Prothioconazole-d4 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prothioconazole-d4 stock solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and how is it used?

This compound is a deuterated form of Prothioconazole, a triazolinthione fungicide. It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantification of Prothioconazole in various samples. The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate differentiation from the non-labeled analyte.

2. What documentation should I receive with my this compound standard?

You should receive a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA is a critical document that provides detailed information about the identity, purity, and concentration of the standard.[1][2][3] Always review the CoA thoroughly before using the standard.

3. What are the recommended storage conditions for this compound stock solutions?

To ensure the stability of your this compound stock solution, it is crucial to adhere to the recommended storage conditions. For optimal stability, store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4][5]

4. What is the primary degradation product of this compound?

The most common and significant degradation product of Prothioconazole is Prothioconazole-desthio. This metabolite is formed through various degradation pathways, including hydrolysis and photolysis. Prothioconazole-desthio is often included in residue analysis due to its toxicological significance.

Troubleshooting Guide

Issue 1: Inaccurate or Inconsistent Analytical Results
Possible Cause Troubleshooting Steps
Degradation of stock solution- Verify the storage conditions and duration. Solutions stored improperly or for too long may have degraded.- Prepare a fresh stock solution from the neat material.- Protect the solution from light, as Prothioconazole is susceptible to photodegradation.
Improper solvent- Ensure the solvent used is appropriate for your analytical method and that this compound is soluble in it. Dimethyl sulfoxide (B87167) (DMSO) and acetone (B3395972) are common solvents.
Incorrect concentration- Re-verify the calculations used to prepare the stock solution.- Use a calibrated analytical balance for weighing the neat material.- Confirm the concentration of the stock solution using a validated analytical method, such as HPLC-MS/MS.
Issue 2: Precipitation Observed in the Stock Solution
Possible Cause Troubleshooting Steps
Low temperature storage- Some precipitation may occur at very low temperatures. Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution.
Exceeded solubility limit- Check the solubility of Prothioconazole in the chosen solvent. If the concentration is too high, precipitation may occur.- Sonication can aid in the dissolution of the compound.
Solvent evaporation- Ensure the storage vial is sealed tightly to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation.
Issue 3: Presence of Prothioconazole-desthio-d4 in the Stock Solution
Possible Cause Troubleshooting Steps
Degradation due to improper handling- Minimize the time the stock solution is at room temperature.- Avoid exposure to direct light.- If working with aqueous buffers, maintain a neutral or alkaline pH (pH 7 or higher) to prevent hydrolysis, as Prothioconazole is less stable under acidic conditions.

Quantitative Data Summary

Table 1: Storage Stability of Prothioconazole Stock Solutions

Storage TemperatureRecommended Storage Duration
-20°CUp to 1 month
-80°CUp to 6 months

Table 2: Hydrolytic Stability of Prothioconazole

pHTemperature (°C)Half-life
450~120 days
750Stable
950Stable

Table 3: Solubility of Prothioconazole in Organic Solvents at 20°C

SolventSolubility (g/L)
Acetone>250
Dimethyl sulfoxide (DMSO)126
Acetonitrile69
Methanol> value between 1-propanol (B7761284) and 2-butanol
Ethanol> value between 1-propanol and 2-butanol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (e.g., 1 mg/mL in DMSO)

  • Materials:

    • This compound neat material

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Calibrated analytical balance

    • Amber glass vial with a screw cap

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL solution, weigh 1 mg of the standard.

    • Transfer the weighed powder to a clean amber glass vial.

    • Add the calculated volume of DMSO to the vial. For a 1 mg/mL solution, add 1 mL of DMSO.

    • Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure complete dissolution before storage.

    • Label the vial clearly with the compound name, concentration, solvent, and preparation date.

    • Store the stock solution at the recommended temperature (-20°C or -80°C).

Visualizations

Caption: Workflow for preparing and handling this compound stock solutions.

Troubleshooting_Logic Troubleshooting Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? degradation Solution Degradation? start->degradation Check First concentration Incorrect Concentration? start->concentration Check Second instrument Instrument Issue? start->instrument Check Third prep_fresh Prepare Fresh Solution degradation->prep_fresh Yes reverify_conc Re-verify Concentration concentration->reverify_conc Yes check_instrument Check Instrument Performance instrument->check_instrument Yes

Caption: Decision tree for troubleshooting inconsistent analytical results.

References

Validation & Comparative

Prothioconazole-d4 in Analytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of prothioconazole (B1679736), a widely used triazole fungicide, is crucial for ensuring food safety and environmental monitoring. The validation of analytical methods is a cornerstone of this process, with the choice of internal standard playing a pivotal role in achieving reliable and reproducible results. This guide provides an objective comparison of analytical methods for prothioconazole, with a focus on the use of Prothioconazole-d4 as an internal standard, supported by experimental data and detailed methodologies.

The gold standard for the trace-level quantification of prothioconazole and its primary metabolite, prothioconazole-desthio, in complex matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1] The sensitivity and selectivity of this technique are paramount for regulatory compliance and risk assessment.[1] To ensure the accuracy of HPLC-MS/MS analyses, an internal standard is employed to compensate for variations during sample preparation and analysis. The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thus correcting for matrix effects and fluctuations in instrument response.

The Gold Standard: Isotopically Labeled Internal Standards

Stable isotopically labeled (SIL) internal standards, such as this compound, are widely considered the best choice for quantitative mass spectrometry-based assays.[2] By incorporating stable isotopes like deuterium, the mass of the internal standard is shifted, allowing it to be distinguished from the native analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This near-identical behavior is the key to accurate correction for extraction recovery and matrix-induced signal suppression or enhancement.[3]

Alternative: Structural Analog Internal Standards

In the absence of an isotopically labeled standard, a structural analog may be used. This is a compound with a chemical structure similar to the analyte but with a different molecular weight. While more readily available and often less expensive than SIL standards, their ability to compensate for matrix effects is less reliable as their physicochemical properties and ionization efficiencies may differ significantly from the analyte of interest.

Performance Comparison: this compound vs. Alternative Internal Standards

Table 1: Performance of HPLC-MS/MS Methods for Prothioconazole using Isotopically Labeled Internal Standards

ParameterProthioconazoleProthioconazole-desthioReference
Limit of Quantification (LOQ) 0.01 mg/kg (cereal grain, canola seed)0.01 mg/kg (cereal grain, rapeseed)[4]
0.05 mg/kg (wheat/barley forage & straw)0.02 mg/kg (barley brewing malt)
0.05 mg/kg (other matrices)
Recovery 81% - 87%87% - 116%
Relative Standard Deviation (RSD) < 20%4.3%

Table 2: Performance of HPLC-MS/MS and HPLC-UV Methods without Isotopically Labeled Internal Standards

MethodAnalyteLOQRecoveryRSDReference
HPLC-MS/MSProthioconazole-desthio0.004 - 0.05 mg/kg (animal-derived foods)83.6% - 105%1.5% - 10.3%
HPLC-UVProthioconazoleHigher than LC-MS/MS (formulation analysis)Not specified for trace analysisNot specified for trace analysis

The data clearly indicates that methods employing isotopically labeled internal standards achieve excellent recovery and precision at low quantification limits. While methods without SIL standards can also be validated, they often require more extensive matrix-matched calibrations to compensate for the lack of a co-eluting, chemically identical standard. HPLC-UV methods, which typically do not use internal standards in the same way as MS methods, are generally less sensitive and more suited for the analysis of concentrated formulations rather than trace residues.

Experimental Protocol: Analysis of Prothioconazole using this compound Internal Standard

This section details a typical experimental protocol for the quantitative analysis of prothioconazole and prothioconazole-desthio in a crop matrix using HPLC-MS/MS with this compound as an internal standard.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization: A representative 10-15 g sample of the crop matrix is homogenized.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add a known amount of this compound internal standard solution.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant to a dSPE tube containing sorbents like primary secondary amine (PSA) and C18.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is filtered and ready for LC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water (often with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) is typically used. Prothioconazole is often detected in negative ion mode (ESI-), while prothioconazole-desthio is detected in positive ion mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for prothioconazole, prothioconazole-desthio, and this compound.

Typical MRM Transitions:

  • Prothioconazole (ESI+): m/z 344 → m/z 154

  • Prothioconazole (ESI-): m/z 342 → m/z 100

  • Prothioconazole-desthio (ESI+): m/z 312 → m/z 70

Visualizing the Workflow and Logic

To further clarify the analytical process and the relationship between the compounds, the following diagrams are provided.

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Extraction Extraction & Internal Standard Spiking Homogenization->Extraction 10-15g sample dSPE_Cleanup Dispersive SPE Cleanup Extraction->dSPE_Cleanup Acetonitrile extract Final_Extract Final Extract dSPE_Cleanup->Final_Extract Purified extract HPLC HPLC Separation (C18 Column) Final_Extract->HPLC Injection Mass_Spectrometer Tandem Mass Spectrometry (ESI, MRM) HPLC->Mass_Spectrometer Elution Data_Analysis Data Analysis & Quantification Mass_Spectrometer->Data_Analysis Detection (MRM)

Experimental Workflow for Prothioconazole Analysis.

G cluster_logic Analytical Logic Prothioconazole Prothioconazole (Analyte) Prothioconazole_desthio Prothioconazole-desthio (Metabolite) Prothioconazole->Prothioconazole_desthio Metabolism Prothioconazole_d4 This compound (Internal Standard) Prothioconazole_d4->Prothioconazole Correction for Recovery & Matrix Effects

Relationship between Analytes and Internal Standard.

Conclusion

The validation of analytical methods for prothioconazole is critical for accurate residue monitoring. The use of an isotopically labeled internal standard, such as this compound, is the preferred approach for HPLC-MS/MS analysis. The near-identical chemical and physical properties to the native analyte allow for effective compensation of matrix effects and variations in extraction recovery, leading to highly accurate and precise results. While methods using structural analog internal standards or external calibration can be validated, they often require more rigorous matrix-matched calibration strategies to achieve comparable performance. For researchers and professionals in drug development and food safety, the investment in isotopically labeled standards like this compound is justified by the enhanced reliability and robustness of the analytical data.

References

Prothioconazole-d4 vs. 13C-Labeled Internal Standards: A Comparative Guide for High-Precision Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between Prothioconazole-d4 and 13C-labeled internal standards, supported by experimental data from analogous compounds, to facilitate an informed decision for your analytical needs.

In the realm of isotope dilution mass spectrometry (IDMS), the ideal internal standard is a stable, isotopically labeled version of the analyte that exhibits identical chemical and physical properties. This ensures that it behaves identically during sample preparation, chromatography, and ionization, thereby accurately correcting for any variations. While both deuterium-labeled (e.g., this compound) and carbon-13-labeled internal standards are widely used, their inherent characteristics can lead to significant differences in analytical performance.

Key Performance Parameters: A Comparative Analysis

The selection of an appropriate internal standard hinges on several key performance characteristics that directly impact the quality of quantitative data. Here, we compare this compound and 13C-labeled internal standards across these critical parameters.

FeatureThis compound (Deuterium-Labeled)13C-Labeled Prothioconazole (B1679736)Rationale & Implications for Prothioconazole Analysis
Isotopic Stability Variable. Deuterium (B1214612) atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if the labels are on exchangeable sites (-OH, -NH).[1][2][3]High. 13C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange under typical analytical conditions.[4]13C-labeling provides greater assurance of the internal standard's integrity throughout the entire analytical workflow, minimizing the risk of inaccurate quantification due to label loss.[3]
Chromatographic Co-elution Can exhibit a slight retention time shift, often eluting earlier than the unlabeled prothioconazole. This "isotope effect" is more pronounced in liquid chromatography.Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, resulting in perfect co-elution under various chromatographic conditions.Perfect co-elution of 13C-labeled standards ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction. A chromatographic shift with deuterated standards can lead to differential ion suppression or enhancement, compromising quantification.
Matrix Effect Compensation Good, but can be compromised by chromatographic shifts. If the analyte and internal standard elute at different times, they may experience different degrees of ion suppression or enhancement.Excellent. Due to identical elution profiles, 13C-labeled standards provide superior correction for matrix effects, which is crucial for complex biological and environmental samples.For complex matrices often encountered in prothioconazole analysis (e.g., agricultural products, environmental samples), the superior matrix effect compensation of 13C-labeled standards is a significant advantage.
Potential for Isotopic Interference Higher. While the natural abundance of deuterium is low, in-source fragmentation and H-D exchange can potentially complicate mass spectra.Lower. The natural abundance of 13C is approximately 1.1%, which can be accounted for, and the risk of spectral overlap is generally lower.13C-labeling typically provides a cleaner analytical signal with less potential for interference from the unlabeled analyte's isotopic cluster.
Cost Generally lower due to less complex and more established synthetic routes.Generally higher due to the more complex synthesis required to incorporate 13C atoms.The higher initial cost of a 13C-labeled standard may be offset by improved data quality, reduced need for troubleshooting, and higher confidence in analytical results.

Quantitative Data Summary

Table 1: Comparison of Precision and Accuracy with Deuterated vs. 13C-Labeled Internal Standards (Analogous Compound Study)

Internal Standard TypeMean Bias (%)Standard Deviation (%)Conclusion
Analogous (Structural)96.88.6Less accurate and precise.
Deuterium-Labeled --Prone to chromatographic shifts and isotopic exchange, which can introduce bias and variability. One study showed a potential for a 40% error due to imperfect retention time match.
13C-Labeled 100.37.6Demonstrates significantly improved accuracy and precision over analogous and deuterated standards.

Data adapted from a study comparing analogous and stable isotope-labeled internal standards, illustrating the general performance trend.

Experimental Protocols

A robust analytical method is crucial for the accurate quantification of prothioconazole. The following is a generalized experimental protocol for the analysis of prothioconazole in a sample matrix using a stable isotope-labeled internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (QuEChERS Method for Plant Matrices)

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (this compound or 13C-labeled prothioconazole) to the sample.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. Add a salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrate) and shake for another minute.

  • Centrifugation: Centrifuge the sample at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a suitable sorbent (e.g., C18 and primary secondary amine - PSA). Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, which can be diluted if necessary before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) is typically used. Prothioconazole can be detected in both positive (ESI+) and negative (ESI-) ion modes, while its major metabolite, prothioconazole-desthio, is usually detected in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

    • Prothioconazole (ESI+): m/z 344 → m/z 154

    • Prothioconazole (ESI-): m/z 342 → m/z 100

    • Prothioconazole-desthio (ESI+): m/z 312 → m/z 70

    • The corresponding mass-shifted transitions for this compound or the 13C-labeled standard would be monitored.

  • Quantification: The concentration of prothioconazole is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Sample Preparation cluster_1 Analysis Sample Sample Homogenization Spiking Internal Standard Spiking (this compound or 13C-Prothioconazole) Sample->Spiking Extraction Acetonitrile Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject Final Extract MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A typical LC-MS/MS analytical workflow for Prothioconazole.

G node_13C 13C-Labeled Internal Standard coelution Perfect Co-elution node_13C->coelution stability High Isotopic Stability node_13C->stability matrix_comp_good Accurate Matrix Effect Compensation coelution->matrix_comp_good stability->matrix_comp_good high_accuracy High Accuracy & Precision matrix_comp_good->high_accuracy node_d4 This compound rt_shift Potential Chromatographic Shift node_d4->rt_shift exchange Risk of Isotopic Exchange node_d4->exchange matrix_comp_bad Compromised Matrix Effect Compensation rt_shift->matrix_comp_bad exchange->matrix_comp_bad lower_accuracy Potential for Inaccuracy matrix_comp_bad->lower_accuracy

References

Prothioconazole-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide Prothioconazole, the choice of an appropriate internal standard is paramount to achieving reliable and accurate results. This guide provides a comprehensive comparison of the performance of Prothioconazole-d4 as an internal standard against other alternatives, supported by experimental data and detailed protocols. The use of an isotopically labeled internal standard like this compound is widely recognized as the gold standard in quantitative mass spectrometry-based methods, primarily due to its ability to effectively compensate for variations in sample preparation and matrix effects.

Performance Comparison of Analytical Methods

The accuracy and precision of an analytical method are critically dependent on the strategy used for quantification. The data presented below, compiled from various validation studies, compares the performance of methods utilizing isotopically labeled internal standards, such as this compound, with other quantification approaches.

Method TypeAnalyte(s)MatrixRecovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MS with Isotopically Labeled Internal Standard Prothioconazole-desthioCereal Grain & Rapeseed87 - 1164.3 (Overall)[1]
LC-MS/MS with Isotopically Labeled Internal Standard Prothioconazole & Prothioconazole-desthioAnimal-derived Foods83.6 - 1051.5 - 10.3[2]
LC-MS/MS with Isotopically Labeled Internal Standard Prothioconazole & Prothioconazole-desthioPeanut87.2 - 102.5< 9.97
LC-MS/MS with Isotopically Labeled Internal Standard Prothioconazole & MetabolitesSoil81 - 103.1Not Specified[3]
UPLC-MS/MS (Chiral Separation) Prothioconazole & Prothioconazole-desthioVarious71.8 - 102.00.3 - 11.9 (Intraday), 0.9 - 10.6 (Interday)[4]

The data consistently demonstrates that methods employing isotopically labeled internal standards achieve excellent recovery and precision across a variety of complex matrices. These standards co-elute with the analyte of interest and experience similar ionization suppression or enhancement effects, leading to more accurate quantification.

The Advantage of this compound

This compound, as a deuterated analogue of the parent compound, offers several distinct advantages as an internal standard:

  • Chemical and Physical Similarity: It behaves nearly identically to Prothioconazole during sample extraction, cleanup, and chromatographic separation.

  • Co-elution: It elutes at the same retention time as Prothioconazole, ensuring that both compounds are subjected to the same matrix effects at the point of ionization.

  • Mass Differentiation: The mass difference allows for distinct detection by the mass spectrometer, avoiding signal overlap.

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability introduced during the analytical workflow is significantly minimized.

Experimental Protocols

A detailed methodology for the analysis of Prothioconazole and its primary metabolite, Prothioconazole-desthio, using an isotopically labeled internal standard is provided below. This protocol is based on commonly cited and validated methods such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile (B52724).

  • Extraction:

    • Add 10 mL of acetonitrile.

    • To stabilize Prothioconazole, L-cysteine hydrochloride monohydrate can be added.[5]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Program: A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the analytes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), typically in positive mode for Prothioconazole-desthio and can be in positive or negative mode for Prothioconazole.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Key MRM Transitions:

      • Prothioconazole (ESI+): m/z 344 → m/z 154

      • Prothioconazole-desthio (ESI+): m/z 312 → m/z 70

      • This compound (ESI+): A specific precursor-to-product ion transition for the deuterated standard would be monitored.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using an isotopically labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Spike Spiking with This compound Sample->Spike Extract QuEChERS Extraction Spike->Extract Cleanup dSPE Cleanup Extract->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC LC Separation Final_Extract->LC Injection MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Result Result Data->Result Quantification

Experimental workflow for Prothioconazole analysis.

G cluster_process Analytical Process cluster_output Signal Response Analyte Prothioconazole (Analyte) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Sample Matrix Matrix->Extraction Ionization Ionization (ESI) Matrix->Ionization Matrix Effects Extraction->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) = Accurate Quantification Analyte_Signal->Ratio IS_Signal->Ratio

Rationale for using an isotopically labeled internal standard.

References

Prothioconazole-d4: A Comparative Guide to Linearity and Detection Range in Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Prothioconazole-d4, a deuterated internal standard, with its non-labeled counterpart, prothioconazole (B1679736), and its primary metabolite, prothioconazole-desthio. The focus is on two critical parameters for quantitative analysis: linearity and the range of detection. This information is essential for researchers and professionals in drug development and analytical sciences who rely on accurate and precise measurements of prothioconazole residues in various matrices.

Performance Comparison: Linearity and Detection Limits

The selection of a suitable internal standard is paramount for the accuracy and reliability of quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should exhibit a linear response across the same concentration range as the analyte of interest to ensure consistent correction for variations during sample preparation and analysis.

While specific experimental data for the linearity and detection range of this compound is not extensively published, its analytical behavior is expected to closely mirror that of native prothioconazole. As a stable isotope-labeled internal standard, this compound is designed to co-elute with prothioconazole and exhibit similar ionization efficiency in the mass spectrometer. Therefore, its linear range of detection is anticipated to be comparable to that of prothioconazole.

The following table summarizes the linearity and detection limits for prothioconazole and its metabolite, prothioconazole-desthio, based on validated analytical methods. An estimated operational range for this compound is also provided, predicated on the performance of the non-labeled analyte.

AnalyteMethodMatrixLinear RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound (Internal Standard) LC-MS/MSVariousEstimated: 2 - 400 µg/L>0.99Not ApplicableNot Applicable
ProthioconazoleLC-MS/MSWheat2 - 400 µg/L[1]0.9999[1]0.7 µg/kg[1]2 µg/L[1]
Prothioconazole-desthioLC-MS/MSWheat2 - 50 µg/L[1]1[1]0.08 µg/kg[1]0.2 µg/L[1]
Prothioconazole-desthioHPLC-MS/MSPorcine Liver & KidneyNot specifiedGood linear regression trend observed0.015 mg/kg[2]0.05 mg/kg[2]
Prothioconazole-desthioHPLC-MS/MSPorkNot specifiedGood linear regression trend observed0.0015 mg/kg[2]0.005 mg/kg[2]
Prothioconazole-desthioHPLC-MS/MSEggsNot specifiedGood linear regression trend observed0.003 mg/kg[2]0.01 mg/kg[2]
Prothioconazole-desthioHPLC-MS/MSMilkNot specifiedGood linear regression trend observed0.0012 mg/kg[2]0.004 mg/kg[2]
Prothioconazole & Prothioconazole-desthioLC-MS/MSPeanutNot specifiedNot specifiedNot specified2.0 µg/kg[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline a typical experimental protocol for determining the linearity and range of detection for prothioconazole and its metabolites using LC-MS/MS with this compound as an internal standard.

Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of prothioconazole, prothioconazole-desthio, and this compound (e.g., at 1 mg/mL) in a suitable organic solvent such as acetonitrile (B52724) or methanol. Store these solutions at an appropriate temperature (e.g., -20°C) to ensure stability.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve. The concentration range should encompass the expected levels of the analytes in the samples. A typical range might be from 0.5 to 500 ng/mL.

  • Internal Standard Spiking: Add a constant concentration of the this compound internal standard solution to each calibration standard and sample extract. The concentration of the internal standard should be chosen to provide a stable and reproducible signal.

Sample Preparation (QuEChERS Method)

A widely used method for extracting pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil) to ensure uniformity.

  • Extraction: Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a centrifuge tube. Add a specific volume of acetonitrile (e.g., 10-15 mL).

  • Salting Out: Add a mixture of salts, typically magnesium sulfate (B86663) and sodium chloride, to induce phase separation between the aqueous and organic layers.

  • Centrifugation: Shake the tube vigorously and then centrifuge to separate the acetonitrile layer containing the analytes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a clean tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components.

  • Final Extract: Centrifuge the d-SPE tube and collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer is typically used.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly employed for the separation of prothioconazole and its metabolites.

    • Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to achieve optimal separation.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: A small volume of the final extract (e.g., 5-10 µL) is injected into the system.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of prothioconazole and prothioconazole-desthio.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards.

  • Linearity Assessment: Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should ideally be ≥ 0.99.

  • LOD and LOQ Determination: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peaks at low concentrations. A common approach is to define LOD as the concentration with an S/N of 3 and LOQ as the concentration with an S/N of 10.

Visualizations

To further illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup IS_Spike Internal Standard (this compound) Spiking Cleanup->IS_Spike Standards Calibration Standards Preparation Standards->IS_Spike LCMS LC-MS/MS Analysis IS_Spike->LCMS CalCurve Calibration Curve Generation LCMS->CalCurve Quant Quantification of Analytes CalCurve->Quant

Caption: A generalized experimental workflow for the quantitative analysis of prothioconazole using an internal standard.

logical_relationship Prothioconazole Prothioconazole (Analyte) LCMS_System LC-MS/MS System Prothioconazole->LCMS_System Prothioconazole_d4 This compound (Internal Standard) Prothioconazole_d4->LCMS_System Response_Ratio Peak Area Ratio (Analyte / IS) LCMS_System->Response_Ratio Concentration Analyte Concentration Response_Ratio->Concentration Correlates to

Caption: The logical relationship of using an internal standard for quantification in LC-MS/MS analysis.

References

limit of detection and quantification for prothioconazole with Prothioconazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of the triazole fungicide prothioconazole (B1679736) and its primary metabolite, prothioconazole-desthio, are critical for ensuring food safety, environmental monitoring, and conducting toxicological studies. This guide provides an objective comparison of analytical methodologies, with a focus on the determination of the limit of detection (LOD) and limit of quantification (LOQ) for prothioconazole, including methods utilizing its deuterated internal standard, Prothioconazole-d4.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of prothioconazole and its metabolites due to its high sensitivity and selectivity. The use of an isotopically labeled internal standard, such as this compound, is a common practice in LC-MS/MS methods to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Performance Comparison of Analytical Methods

The choice of analytical method for prothioconazole determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. While LC-MS/MS offers the lowest detection and quantification limits, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) can be employed for specific applications.

Below is a summary of the limit of quantification (LOQ) for prothioconazole and its major metabolite, prothioconazole-desthio, across various analytical methods and matrices.

Analyte(s)MethodMatrixLimit of Quantification (LOQ)Reference(s)
Prothioconazole, Prothioconazole-desthioLC-MS/MSPlant-based foods (wheat, fruits, vegetables), Soil0.01 - 0.02 mg/kg
Prothioconazole, Prothioconazole-desthioLC-MS/MSAnimal products (milk, meat, eggs, liver, kidney)0.004 - 0.05 mg/kg
Prothioconazole-desthioGC-MSPlant commodities (tomato, orange, wheat grain, rapeseed)0.02 - 0.05 mg/kg
ProthioconazoleHPLC-UVPesticide FormulationsHigher than LC-MS/MS, suitable for high concentrations
ProthioconazoleELISAScreening PurposesParts-per-billion range
Prothioconazole, Tebuconazole, MetalaxylHPLCPesticide Formulation0.001 mg/mL
Prothioconazole-desthioHPLC-MS/MSPorcine liver and kidney0.05 mg/kg
Prothioconazole-desthioHPLC-MS/MSPork0.005 mg/kg
Prothioconazole-desthioHPLC-MS/MSEggs0.01 mg/kg
Prothioconazole-desthioHPLC-MS/MSMilk0.004 mg/kg
Prothioconazole, Prothioconazole-desthioLC-MS/MSHoney0.01 mg/kg
Prothioconazole-desthioGC-MSGarlic, Onions, Shallots0.02 mg/kg

Experimental Protocols

A detailed experimental protocol for the analysis of prothioconazole and prothioconazole-desthio in a crop matrix using LC-MS/MS with an internal standard is provided below. This protocol is a generalized representation based on common practices.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable, or soil) is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added. For certain applications, internal standards, such as this compound, may be added at this stage.

  • Salting Out: A mixture of salts, typically magnesium sulfate, sodium chloride, and sodium citrate, is added to the tube to induce phase separation. The tube is then shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the analytes) from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18). This step removes interfering matrix components.

  • Final Extract Preparation: The dSPE tube is vortexed and centrifuged. The resulting supernatant is the final extract, which is then filtered and transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer is used for the analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatography and ionization.

    • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

    • Injection Volume: A small volume, typically 5-10 µL, of the final extract is injected.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique for prothioconazole analysis. Prothioconazole-desthio is typically detected in positive ion mode (ESI+), while the parent prothioconazole can be detected in both positive and negative ion modes.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the target analytes and the internal standard.

      • Prothioconazole-desthio (ESI+): m/z 312 → m/z 70

      • Prothioconazole (ESI+): m/z 344 → m/z 154

    • Quantification: The concentration of the analytes is determined by comparing their peak areas to that of the internal standard (e.g., this compound) and using a calibration curve prepared with matrix-matched standards.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved in prothioconazole analysis and its fate in biological systems, the following diagrams are provided.

cluster_0 Sample Preparation (QuEChERS) cluster_1 LC-MS/MS Analysis Homogenization Sample Homogenization Extraction Extraction with Acetonitrile (+ Internal Standard) Homogenization->Extraction Salting_out Addition of QuEChERS Salts Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract for Analysis Centrifugation2->Final_Extract LC_Separation Liquid Chromatography (C18 Column) Final_Extract->LC_Separation Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI Mass_Analyzer Tandem Mass Spectrometry (MRM) ESI->Mass_Analyzer Data_Acquisition Data Acquisition & Quantification Mass_Analyzer->Data_Acquisition cluster_legend Legend Prothioconazole Prothioconazole Prothioconazole_desthio Prothioconazole-desthio (Major Metabolite) Prothioconazole->Prothioconazole_desthio Desulfuration Other_Metabolites Other Metabolites (e.g., Triazolylalanine, Triazolylacetic acid) Prothioconazole->Other_Metabolites Cleavage of the molecule Prothioconazole_desthio->Other_Metabolites Further Metabolism Parent_Compound Parent Compound Metabolite Metabolite P P M M

Safety Operating Guide

Essential Safety and Logistical Information for Handling Prothioconazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Prothioconazole-d4, including personal protective equipment (PPE) requirements, safe handling procedures, and disposal plans.

Prothioconazole is a systemic fungicide, and its deuterated form, this compound, is often used as an internal standard in analytical testing. While the deuterated form is not expected to have different toxicological properties, it should be handled with the same precautions as the parent compound. Prothioconazole is harmful if swallowed or inhaled and can cause moderate eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecifications
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or polyvinyl chloride (PVC)) with a minimum thickness of 14 mils are recommended.[1]
Eye and Face Protection Safety glasses with side shields, chemical safety goggles, or a face shield should be worn, especially during mixing, loading, and clean-up.[1][3][4]
Body Protection A long-sleeved shirt and long pants, or a laboratory coat, are required to prevent skin contact.[1][2] For tasks with a higher risk of splashing, a chemical-resistant apron or a Tyvek suit may be necessary.[3][5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[1] For high-exposure tasks, a respirator with an organic-vapor-removing cartridge with a prefilter may be necessary.[1]

Safe Handling and Operational Plans

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key stages of safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Clean-up & Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution as needed handle_dissolve->handle_transfer clean_decontaminate Decontaminate work surfaces handle_transfer->clean_decontaminate Proceed to clean-up clean_dispose_waste Dispose of waste in designated containers clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove and dispose of/clean PPE clean_dispose_waste->clean_remove_ppe

Workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a step-by-step guide for the preparation of a this compound stock solution.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate size volumetric flask

  • Pipettes

  • Vortex mixer

  • Appropriate PPE (lab coat, chemical-resistant gloves, safety glasses)

Procedure:

  • Preparation: Don all required personal protective equipment. Ensure the chemical fume hood is operational.

  • Weighing: Tare the analytical balance with a clean weighing paper or boat. Carefully weigh the desired amount of this compound.[1]

  • Dissolving: Transfer the weighed this compound to the volumetric flask. Add a portion of the DMSO to the flask, cap it, and vortex until the solid is completely dissolved.[1]

  • Final Volume: Add DMSO to the volumetric flask until the meniscus reaches the calibration mark.[1]

Hierarchy of Controls

To effectively manage risks associated with handling hazardous chemicals like this compound, a hierarchical approach to control measures should be implemented.

elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

The hierarchy of controls for managing chemical hazards in the laboratory.

Disposal Plans

Proper disposal of this compound and its containers is critical to prevent environmental contamination.[1] Prothioconazole's primary metabolite, prothioconazole-desthio, is persistent and more toxic than the parent compound, with the potential to leach into groundwater.[2]

Disposal of Unused this compound or Experimental Solutions:

  • Unused or unwanted this compound should be disposed of as hazardous waste.[1]

  • Contact your institution's environmental health and safety (EHS) department for specific guidance.[1]

  • Never dispose of this compound or its solutions by discharging them into drains or waterways.[2]

Disposal of Contaminated Materials:

  • All materials that have come into contact with this compound, such as gloves, weighing paper, and disposable labware, should be collected in a designated hazardous waste container for proper disposal.[1]

Disposal of Empty Containers:

  • Containers should be completely emptied into the application or mixing equipment.[2]

  • Triple rinse the container with an appropriate solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • Once decontaminated, offer the container for recycling if available.[2]

Environmental Fate and Toxicity

Understanding the environmental behavior of Prothioconazole is crucial for appreciating the importance of proper disposal.

ParameterProthioconazoleProthioconazole-desthio (metabolite)
Soil Half-Life (DT₅₀) < 1 day[2]Persistent, slowly degraded[2]
Aqueous Solubility Low at pH 4, increases with pH[2]Not specified
Aquatic Toxicity Slightly toxic to fish and invertebrates[2]Very highly toxic to aquatic plants and estuarine/marine invertebrates[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.